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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-palmitoyl-L-serine methyl ester (CAS 79876-27-0)

For Researchers, Scientists, and Drug Development Professionals Abstract N-palmitoyl-L-serine methyl ester is a lipid molecule belonging to the class of N-acyl amino acid esters. This guide provides a comprehensive overv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-palmitoyl-L-serine methyl ester is a lipid molecule belonging to the class of N-acyl amino acid esters. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. While direct biological studies on this specific ester are limited, we will explore the potential biological significance and mechanisms of action by examining related N-acyl serine derivatives and the broader class of N-acyl amino acids. This guide aims to serve as a foundational resource for researchers interested in the synthesis, analysis, and potential biological investigation of N-palmitoyl-L-serine methyl ester.

Physicochemical Properties

N-palmitoyl-L-serine methyl ester is characterized by a palmitoyl chain attached to the amine group of L-serine, with the carboxyl group of serine esterified with a methyl group. This structure imparts amphipathic properties to the molecule.

PropertyValueSource
CAS Number 79876-27-0N/A
Molecular Formula C₂₀H₃₉NO₄N/A
Molecular Weight 357.53 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents like methanol, ethanol, chloroform, and DMSO. Limited solubility in water.N/A

Synthesis of N-palmitoyl-L-serine methyl ester

The synthesis of N-palmitoyl-L-serine methyl ester can be approached through a multi-step process involving the protection of the serine carboxyl group, followed by N-acylation. A plausible and efficient synthetic route is outlined below. The causality behind these steps is to ensure selective reaction at the desired functional groups and to achieve a high yield of the final product.

Step 1: Esterification of L-serine

The initial step involves the esterification of the carboxyl group of L-serine to form L-serine methyl ester. This is crucial to prevent the carboxyl group from reacting in the subsequent acylation step. A common and effective method is the Fischer-Speier esterification using methanol in the presence of an acid catalyst, such as thionyl chloride or gaseous hydrochloric acid.[1][2][3]

Protocol: Synthesis of L-serine methyl ester hydrochloride [1][3]

  • Suspend L-serine in anhydrous methanol at 0°C in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

  • Bubble dry hydrogen chloride gas through the suspension or add thionyl chloride dropwise while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • Upon completion, remove the solvent under reduced pressure to yield L-serine methyl ester hydrochloride as a white solid. This product can be used in the next step without further purification.

Step 2: N-acylation with Palmitoyl Chloride

The second step is the N-acylation of the L-serine methyl ester with palmitoyl chloride. This reaction forms the amide bond between the palmitic acid and the amino group of the serine methyl ester. The use of a base is necessary to neutralize the hydrochloric acid generated during the reaction.

Protocol: Synthesis of N-palmitoyl-L-serine methyl ester

  • Dissolve L-serine methyl ester hydrochloride in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise to the solution to neutralize the hydrochloride and deprotonate the amino group.

  • In a separate flask, dissolve palmitoyl chloride in the same anhydrous solvent.

  • Add the palmitoyl chloride solution dropwise to the L-serine methyl ester solution at 0°C with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure N-palmitoyl-L-serine methyl ester.

Synthetic Workflow Diagram

SynthesisWorkflow L_Serine L-Serine Serine_Me_Ester L-Serine Methyl Ester HCl L_Serine->Serine_Me_Ester Esterification MeOH_HCl Methanol (MeOH) / Thionyl Chloride (SOCl₂) NPS_Me_Ester N-palmitoyl-L-serine methyl ester Serine_Me_Ester->NPS_Me_Ester N-acylation Palmitoyl_Cl Palmitoyl Chloride Base Triethylamine (TEA) Purification Purification (Column Chromatography) NPS_Me_Ester->Purification Final_Product Pure N-palmitoyl-L-serine methyl ester Purification->Final_Product

Caption: Synthetic route for N-palmitoyl-L-serine methyl ester.

Analytical Characterization

The purity and identity of synthesized N-palmitoyl-L-serine methyl ester should be confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

  • ¹H NMR: Expected signals would include those for the methyl ester protons (singlet, ~3.7 ppm), the α- and β-protons of the serine backbone, the amide proton, and the characteristic signals of the long aliphatic palmitoyl chain (a triplet for the terminal methyl group and multiplets for the methylene groups).

  • ¹³C NMR: Expected signals would include the carbonyl carbons of the ester and amide groups, the carbons of the serine backbone, the methyl ester carbon, and the carbons of the palmitoyl chain.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Electrospray ionization (ESI) is a suitable ionization technique for this molecule.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) can be used to assess the purity of the final compound. A C18 column with a gradient of acetonitrile in water is a typical system for the separation of such lipids. Due to the lack of a strong chromophore, a UV detector set at a low wavelength (e.g., 200-210 nm) or an evaporative light scattering detector (ELSD) would be appropriate.

Protocol: HPLC Purity Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 50% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm or ELSD.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in methanol or the initial mobile phase composition.

Potential Biological Significance and Mechanism of Action (Hypothetical)

Direct experimental evidence for the biological activity of N-palmitoyl-L-serine methyl ester is currently lacking in the scientific literature. However, based on the activities of structurally related molecules, we can hypothesize potential areas of biological relevance that warrant investigation.

Role as a Bioactive Lipid Mediator

N-acyl amino acids are an emerging class of signaling molecules with diverse biological functions.[4][5][6] For example, N-arachidonoyl serine has been isolated from the brain and exhibits neuromodulatory properties.[4] It is plausible that N-palmitoyl-L-serine methyl ester could also function as an endogenous signaling molecule, potentially interacting with G-protein coupled receptors (GPCRs) or other cellular targets.

Involvement in Sphingolipid Metabolism

L-serine and palmitoyl-CoA are the primary precursors for the de novo synthesis of sphingolipids, a critical class of lipids involved in cell structure and signaling.[7] The enzyme serine palmitoyltransferase (SPT) catalyzes the first committed step in this pathway.[7] While N-palmitoyl-L-serine methyl ester is not a direct intermediate, its structural similarity to the initial substrates suggests it could potentially modulate SPT activity or other enzymes in the sphingolipid pathway.

Potential Signaling Pathway

Based on the actions of other N-acyl amides, N-palmitoyl-L-serine methyl ester could potentially modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis. A hypothetical signaling pathway is depicted below, highlighting potential points of interaction that require experimental validation.

HypotheticalSignaling NPS_Me N-palmitoyl-L-serine methyl ester GPCR Putative GPCR NPS_Me->GPCR Binding SPT Serine Palmitoyltransferase (SPT) NPS_Me->SPT Modulation? G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Cellular_Response Sphingolipid_Pathway Sphingolipid Synthesis SPT->Sphingolipid_Pathway Catalysis

Caption: Hypothetical signaling pathways for N-palmitoyl-L-serine methyl ester.

Future Research Directions

The field of lipidomics is rapidly expanding, and small lipid molecules like N-palmitoyl-L-serine methyl ester represent a promising area for new discoveries. Future research should focus on:

  • Confirmation of Endogenous Presence: Utilizing advanced mass spectrometry techniques to determine if N-palmitoyl-L-serine methyl ester is present in biological tissues and fluids.

  • Biological Screening: Conducting a broad range of in vitro assays to identify its biological targets and cellular effects. This could include receptor binding assays, enzyme activity assays, and cell-based functional screens.[8]

  • Therapeutic Potential: Investigating its potential role in disease models, particularly in areas where related lipids have shown promise, such as metabolic disorders, inflammation, and neurodegenerative diseases.[9][10]

Conclusion

N-palmitoyl-L-serine methyl ester is a readily synthesizable and characterizable lipid molecule. While its biological function remains to be elucidated, its structural similarity to known bioactive lipids suggests it may possess important signaling or modulatory roles. This guide provides the necessary chemical foundation for researchers to produce and analyze this compound, paving the way for future investigations into its biological significance and therapeutic potential.

References

  • Lodi, A., & Filipp, F. V. (2021). Protein Palmitoylation in Leukocyte Signaling and Function. Frontiers in Cell and Developmental Biology, 9, 638957.
  • Linder, M. E., & Deschenes, R. J. (2007). Palmitoylation: policing protein stability and traffic. Nature reviews. Molecular cell biology, 8(1), 74–84.
  • Connor, M., & Glass, M. (2011). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British journal of pharmacology, 163(7), 1364–1377.
  • Navarro-Bellido, I., et al. (2006). N-terminal palmitoylation within the appropriate amino acid environment conveys on NOS2 the ability to progress along the intracellular sorting pathways. Journal of Cell Science, 119(Pt 8), 1558–1569.
  • Wikipedia contributors. (2023, December 14). N-Acyl amides. In Wikipedia, The Free Encyclopedia. Retrieved February 12, 2026, from [Link]

  • Di Martino, S., et al. (2021). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International Journal of Molecular Sciences, 22(16), 8889.
  • Connor, M., & Glass, M. (2011). N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 163(7), 1364-1377.
  • Linder, M. E., & Deschenes, R. J. (2007). Palmitoylation of Ligands, Receptors, and Intracellular Signaling Molecules. Science Signaling, 2007(376), pe19.
  • Zhu, Y., et al. (2022). Recent advances in S-palmitoylation and its emerging roles in human diseases. Signal Transduction and Targeted Therapy, 7(1), 316.
  • Shin, K. O., et al. (2020). Topical N-palmitoyl serinol, a commensal bacterial metabolite, prevents the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin. The Journal of veterinary medical science, 82(10), 1533–1538.
  • Distefano, M. D., et al. (2015). In vitro and cellular assays for palmitoyl acyltransferases using fluorescent lipidated peptides. Methods in molecular biology (Clifton, N.J.), 1231, 115–128.
  • Shin, K. O., et al. (2021). N-palmitoyl serinol (PS) specifically increases ceramides containing long-chain fatty acids (FA). International Journal of Molecular Sciences, 22(15), 8302*.
  • Wiles, A. T., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. Journal of medicinal chemistry, 62(5), 2639–2656.
  • Sreenu, M., et al. (2015). Surface and Antimicrobial Properties of N-Palmitoyl Amino Acid- Based Surfactants. Journal of Surfactants and Detergents, 18(1), 125-132.
  • Kim, D. H., et al. (2022). Bioactive Lipids and Their Derivatives in Biomedical Applications. International journal of molecular sciences, 23(19), 11846.
  • Estefes-Duarte, J. A., et al. (2025). Mechanisms of Bioactive Lipids to Modulate Master Regulators of Lipid Homeostasis and Inflammation in Metabolic Syndrome. Current Pharmaceutical Biotechnology, 26(11), 1755-1776.
  • Al-Farga, A., et al. (2022). Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation. Antioxidants (Basel, Switzerland), 11(11), 2246.
  • Ptaszyńska, N., et al. (2018). Preparation of methyl ester of L-serine.
  • Shin, K. O., et al. (2021). N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation. International Journal of Molecular Sciences, 22(15), 8302.
  • Harder, T., et al. (2009). l-Serine methyl ester hydrochloride. Acta crystallographica. Section E, Structure reports online, 65(Pt 2), o398.
  • Metcalf, J. S., et al. (2017). L-Serine: a Naturally-Occurring Amino Acid with Therapeutic Potential. Neurotoxicity research, 32(1), 1–9.
  • Guan, Z., & Raetz, C. R. (2009). Identification of N-Acyl Phosphatidylserine Molecules in Eukaryotic Cells. The Journal of biological chemistry, 284(44), 30279–30289.
  • Adeva-Andany, M. M., et al. (2018). L-serine: a neglected amino acid with a potential therapeutic role in diabetes. The British journal of nutrition, 119(2), 117–126.
  • Siracusa, R., et al. (2019). Therapeutic Efficacy of Palmitoylethanolamide and Its New Formulations in Synergy with Different Antioxidant Molecules Present in Diets. Nutrients, 11(9), 2175.
  • Garner, P., & Park, J. M. (1992). 1,1,-DIMETHYLETHYL (S)- OR (R)
  • Gable, K., et al. (2012). Structural, mechanistic and regulatory studies of serine palmitoyltransferase. Biochemical Society transactions, 40(3), 563–568.
  • Szumna, A., et al. (2018). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules (Basel, Switzerland), 23(10), 2636.
  • Rivera-Chávez, D. A., et al. (2019). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Revista de la Sociedad Química de México, 63(2), 1-11.
  • Colas, R., et al. (2014). Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells. The Journal of lipid research, 55(8), 1678–1688.
  • Chemsrc. (n.d.). N-Cbz-L-serine methyl ester. Retrieved February 12, 2026, from [Link]

  • Hubei Yuyang Pharmaceutical Co Ltd. (2019). Synthetic method of L-serine methyl ester hydrochloride (Chinese Patent No. CN110606811A).

Sources

Exploratory

N-16:0 L-Serine Methyl Ester: A Pivotal Precursor for Atypical Sphingolipid Biomarkers and Lipoamino Acid Signaling

[1] Executive Summary N-16:0 L-Serine Methyl Ester (N-palmitoyl-L-serine methyl ester) is a specialized lipoamino acid derivative that serves as a critical synthetic precursor and biological probe in sphingolipid researc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-16:0 L-Serine Methyl Ester (N-palmitoyl-L-serine methyl ester) is a specialized lipoamino acid derivative that serves as a critical synthetic precursor and biological probe in sphingolipid research.[1] Unlike canonical sphingolipid precursors (e.g., sphinganine), this molecule is structurally distinct, featuring a palmitic acid tail amide-linked to a serine backbone with a methylated carboxyl group.[1]

Its primary utility in modern drug development lies in the synthesis of N-palmitoyl-O-phosphocholineserine (PPCS) , a definitive plasma biomarker for Niemann-Pick Disease Type C1 (NPC1) .[1] Furthermore, as a cell-permeable analog of N-palmitoyl-L-serine, it functions as a bioactive modulator of Lysophosphatidic Acid (LPA) receptors, offering therapeutic potential in inflammation and fibrosis.[1]

This guide details the physicochemical properties, synthetic utility, and experimental protocols for utilizing N-16:0 L-Serine MeEster in high-stakes lipidomic research.[1]

Part 1: Molecular Architecture & Significance[1]

Structural Logic

The molecule consists of L-serine acylated at the nitrogen atom with palmitic acid (C16:[1]0) and methylated at the carboxylic acid position.[1]

  • Lipophilicity: The C16 tail anchors the molecule in lipid bilayers, mimicking the ceramide acyl chain.[1]

  • Methyl Ester Modification: The "MeEster" cap masks the negative charge of the carboxyl group, significantly enhancing cellular permeability compared to the free acid (N-palmitoyl-L-serine).[1] Intracellular esterases hydrolyze this group to release the active free acid form.[1]

  • Sphingolipid Homology: While not a precursor to canonical sphingosine (d18:1), it shares the serine-fatty acyl core structure.[1] It is the direct precursor to "atypical" sphingolipids where the headgroup is modified (e.g., phosphocholine attachment) rather than the backbone being desaturated/reduced.[1]

Key Applications
Application DomainMechanism / Utility
NPC1 Diagnostics Synthetic Precursor: Used to synthesize PPCS (N-palmitoyl-O-phosphocholineserine), a lipid accumulated in NPC1-deficient cells.[1]
LPA Signaling Receptor Antagonist: The hydrolyzed free acid (N-16:0 L-Serine) acts as a specific antagonist for LPA receptors, inhibiting platelet aggregation.[1]
Drug Delivery Amphiphile: Used to construct amino acid-based organogelators for controlled drug release systems.[1]

Part 2: Mechanism of Action & Biosynthetic Context

The PPCS Pathway (Niemann-Pick C1)

Recent lipidomics breakthroughs identified N-acyl-O-phosphocholineserines as specific biomarkers for Niemann-Pick C1, a lysosomal storage disorder.[1] In healthy cells, these lipids are negligible.[1] In NPC1-deficient cells, the accumulation of cholesterol and sphingolipids drives the aberrant phosphorylation of N-acyl serines.[1]

N-16:0 L-Serine MeEster is the essential starting material for synthesizing authentic PPCS standards required for LC-MS/MS quantification in clinical samples.[1]

Lipoamino Acid Signaling

Upon cellular entry and hydrolysis, N-16:0 L-Serine mimics the structure of Lysophosphatidic Acid (LPA) but lacks the phosphate headgroup (initially).[1] It competes for LPA receptor binding sites, effectively dampening LPA-mediated signaling cascades such as chloride conductance and cytoskeletal remodeling.[1]

Part 3: Visualization of Pathways

Synthesis and Biological Fate Diagram

The following diagram illustrates the conversion of N-16:0 L-Serine MeEster into the NPC1 biomarker (PPCS) and its biological activity as an LPA antagonist.[1]

N16_Serine_Pathways MeEster N-16:0 L-Serine MeEster (Synthetic Precursor) Hydrolysis Intracellular Esterases MeEster->Hydrolysis Cell Uptake ChemSynth Chemical Phosphorylation (POCl3 / Choline) MeEster->ChemSynth Synthetic Route FreeAcid N-16:0 L-Serine (Free Acid) Hydrolysis->FreeAcid LPAR LPA Receptor (Antagonism) FreeAcid->LPAR Competitive Binding PPCS PPCS (Biomarker) N-palmitoyl-O-phosphocholineserine ChemSynth->PPCS NPC1 Niemann-Pick C1 Diagnosis (LC-MS/MS) PPCS->NPC1 Standard Reference Platelet Inhibition of Platelet Aggregation LPAR->Platelet Downstream Effect

Caption: Synthetic and biological pathways of N-16:0 L-Serine MeEster, highlighting its role in PPCS synthesis and LPA receptor modulation.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of PPCS Standard (NPC1 Biomarker)

Objective: Convert N-16:0 L-Serine MeEster to N-palmitoyl-O-phosphocholineserine (PPCS) for use as a mass spectrometry standard. Based on methods adapted from Sidhu et al. (2019).

Reagents:

  • N-16:0 L-Serine MeEster (Avanti Polar Lipids, Cat# 800730P)[1]

  • Phosphorus oxychloride (

    
    )[1]
    
  • Choline tosylate[1]

  • Pyridine (anhydrous)[1]

Step-by-Step Workflow:

  • Activation: Dissolve N-16:0 L-Serine MeEster (10 mg) in anhydrous pyridine (1 mL) under nitrogen at 0°C.

  • Phosphorylation: Add

    
     (1.2 eq) dropwise.[1] Stir for 1 hour at 0°C to form the phosphodichloridate intermediate.
    
  • Coupling: Add Choline tosylate (2 eq) dissolved in pyridine. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Hydrolysis: Quench the reaction with water (0.5 mL) to hydrolyze the remaining chloride and the methyl ester (if basic conditions are used, the methyl ester may hydrolyze spontaneously; otherwise, a separate LiOH saponification step is required to remove the methyl group if the final target is the free acid PPCS).

    • Note: The biomarker is typically the free acid form of the serine moiety.[1] Ensure the methyl ester is removed via mild saponification (0.1 M LiOH in MeOH/H2O, 1h) if it survives the quenching.

  • Purification: Extract lipids using a Bligh-Dyer method.[1][2] Purify the aqueous/organic interface or use silica gel chromatography (Chloroform/Methanol/Water gradient).[1]

  • Validation: Confirm structure via ESI-MS (Negative mode). Target m/z: Look for [M-H]- corresponding to the specific chain length (approx m/z 523 for C16 PPCS).[1]

Protocol B: Cellular Uptake & LPA Antagonism Assay

Objective: Assess the ability of N-16:0 L-Serine MeEster to inhibit LPA-induced calcium flux.[1]

Materials:

  • Human Platelets or LPA-receptor expressing cell line (e.g., CHO-LPA1).[1]

  • Fluo-4 AM (Calcium indicator).[1]

  • LPA (18:1 Lyso-PA) as agonist.[1]

Workflow:

  • Preparation: Solubilize N-16:0 L-Serine MeEster in DMSO (Stock 10 mM).

  • Loading: Incubate cells with Fluo-4 AM for 30 mins at 37°C. Wash cells with Tyrode’s buffer.

  • Pre-treatment: Incubate cells with N-16:0 L-Serine MeEster (1–10 µM) for 15 minutes.

    • Self-Validation Check: Include a "Vehicle Only" control.[1] The MeEster is hydrophobic; ensure no precipitation occurs in the buffer.[1]

  • Stimulation: Inject LPA (100 nM final concentration).

  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) over 60 seconds.

  • Result: A reduction in the calcium spike compared to control indicates successful hydrolysis to the free acid and receptor antagonism.[1]

Part 5: Analytical Profiling (LC-MS/MS)

When analyzing N-16:0 L-Serine derivatives, specific fragmentation patterns are critical for identification.

Table 1: Mass Spectrometry Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Ion Mode Note
N-16:0 Serine MeEster 358.3 [M+H]+ 326.3 Positive Loss of Methanol
N-16:0 Serine (Free) 342.3 [M-H]- 255.2 Negative Palmitate fragment

| PPCS (C16 Biomarker) | 523.3 [M-H]- | 79.0 / 184.0 | Neg/Pos | Phosphate / Phosphocholine headgroup |[1]

References

  • Sidhu, R., et al. (2019).[1] "N-acyl-O-phosphocholineserines: structures of a novel class of lipids that are biomarkers for Niemann-Pick C1 disease."[1] Journal of Lipid Research, 60(8), 1410-1424.[1]

  • Sugiura, T., et al. (1996).[1] "Inhibitors of lipid phosphatidate receptors: N-palmitoyl-serine and N-palmitoyl-tyrosine phosphoric acids."[1][4] Journal of Lipid Research, 37, 391.[1]

  • Smaby, J. M., et al. (1996).[1] "Properties of N-palmitoyl-L-serine and N-palmitoyl-L-tyrosine phosphoric acids in monolayers and bilayers." Biochemistry.

Sources

Foundational

Molecular weight and formula of Methyl N-palmitoyl-L-serinate

Physicochemical Characterization, Synthesis, and Applications in Lipid-Based Drug Delivery Executive Summary Methyl N-palmitoyl-L-serinate is a synthetic lipid derivative belonging to the class of pseudo-ceramides . Stru...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthesis, and Applications in Lipid-Based Drug Delivery

Executive Summary

Methyl N-palmitoyl-L-serinate is a synthetic lipid derivative belonging to the class of pseudo-ceramides . Structurally, it consists of a palmitic acid tail amide-linked to an L-serine backbone, with the carboxylic acid moiety protected as a methyl ester. Unlike natural ceramides which require complex sphingoid base synthesis, this molecule offers a cost-effective, synthetically accessible scaffold that mimics the amphiphilic and hydrogen-bonding properties of sphingolipids.

In pharmaceutical research, it serves as a critical lipid anchor and membrane modifier . Its uncharged, non-ionic nature allows it to intercalate into lipid bilayers, modulating membrane fluidity and stability in liposomal drug delivery systems (LNP/Liposomes).

Part 1: Physicochemical Profile

The following data constitutes the core identity of the molecule. Researchers must verify these parameters prior to formulation to ensure stoichiometry and dosage accuracy.

ParameterValueNotes
IUPAC Name Methyl (2S)-3-hydroxy-2-(hexadecanoylamino)propanoateStereochemistry at C2 is S (L-isomer).
Molecular Formula C₂₀H₃₉NO₄ Derived from Palmitoyl (

) + Serine Methyl Ester (

).
Molecular Weight 357.53 g/mol Monoisotopic Mass: 357.29 g/mol .
Physical State White waxy solid / Crystalline powderDependent on recrystallization solvent.
Solubility Soluble in CHCl₃, MeOH, EtOH, DMSO.[1]Insoluble in water due to the long acyl chain and ester cap.
LogP (Predicted) ~5.5 - 6.0Highly lipophilic; partitions into the bilayer membrane.
pKa Non-ionizable (physiological range)The amine is acylated (amide); the acid is esterified.

Part 2: Synthetic Methodology (Self-Validating Protocol)

Core Directive: This protocol utilizes a modified Schotten-Baumann reaction under anhydrous conditions. The choice of L-Serine Methyl Ester Hydrochloride as the starting material preserves the chiral center, while Palmitoyl Chloride ensures rapid and complete acylation.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: L-Serine methyl ester hydrochloride (CAS: 5680-80-8).

  • Acylating Agent: Palmitoyl chloride (CAS: 112-67-4).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) – Critical for scavenging HCl.

  • Solvent: Dichloromethane (DCM) – Anhydrous.

Step-by-Step Protocol
  • Preparation of the Amine Free Base (In Situ):

    • Dissolve L-Serine methyl ester HCl (1.0 eq) in anhydrous DCM under nitrogen atmosphere.

    • Cool to 0°C.

    • Scientific Insight: Add TEA (2.2 eq) dropwise. The first equivalent neutralizes the HCl salt to release the free amine; the second equivalent scavenges the HCl produced during acylation. Visual Cue: The solution may become cloudy due to TEA·HCl salt formation.[2]

  • Acylation Reaction:

    • Dissolve Palmitoyl chloride (1.05 eq) in a small volume of DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0°C.

    • Causality: Slow addition prevents localized heating and potential O-acylation (esterification of the serine hydroxyl), although N-acylation is kinetically favored.

    • Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

  • Workup & Purification:

    • Wash the organic layer sequentially with:

      • 1M HCl (removes unreacted amine and TEA).

      • Saturated NaHCO₃ (removes unreacted palmitic acid).

      • Brine (drying).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Recrystallization: Recrystallize the crude white solid from Ethyl Acetate/Hexane (1:3). This removes any trace O-acylated byproducts.

Synthesis Workflow Visualization

Synthesis Substrate L-Serine Methyl Ester (HCl Salt) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (0°C) Reagent Palmitoyl Chloride Reagent->Intermediate Base Triethylamine (HCl Scavenger) Byproduct TEA·HCl (Precipitate) Base->Byproduct Neutralization Product Methyl N-palmitoyl-L-serinate (C20H39NO4) Intermediate->Product Elimination of Cl- Intermediate->Byproduct

Figure 1: Reaction pathway for the N-acylation of serine methyl ester. The base serves a dual role: freeing the amine and neutralizing the byproduct.

Part 3: Structural Validation (QC)

To ensure the integrity of the synthesized lipid, the following analytical signatures must be confirmed. This acts as a self-validating system : if these signals are absent, the synthesis failed.

Proton NMR (¹H-NMR, CDCl₃, 400 MHz)
  • The "Fingerprint" Region (0.8 – 1.3 ppm):

    • 
       0.88 (t, 3H): Terminal methyl of the palmitoyl tail.
      
    • 
       1.25 (m, ~24H): Methylene envelope of the long chain.
      
  • The "Headgroup" Region (3.7 – 4.7 ppm):

    • 
       3.78 (s, 3H): Diagnostic Singlet.  The methyl ester group (
      
      
      
      ). If this is missing, you hydrolyzed the ester.
    • 
       3.90 – 4.00 (m, 2H): Serine 
      
      
      
      -protons (
      
      
      ).
    • 
       4.65 (m, 1H): Serine 
      
      
      
      -proton.
  • The Amide Linkage:

    • 
       6.4 – 6.6 (d, 1H): Amide NH doublet. Confirms N-acylation.
      
Mass Spectrometry (ESI-MS)
  • Target Ion:

    
    
    
  • Calculation:

    
     m/z.
    
  • Validation: Look for the peak at 358.5 m/z . A peak at 344 m/z indicates hydrolysis of the methyl ester (formation of the free acid).

Part 4: Applications in Drug Delivery

Methyl N-palmitoyl-L-serinate is primarily used to engineer Lipid Nanoparticles (LNPs) and Liposomes .

Mechanism of Action[5][8][9]
  • Ceramide Mimicry: The molecule possesses a Hydrogen Bond Donor (NH) and Acceptor (C=O, OH) motif at the interface, similar to Ceramide. This strengthens the "lateral packing" of the lipid bilayer.

  • Fluidity Modulation: The saturated C16 tail increases the phase transition temperature (

    
    ) of the membrane, reducing leakage of encapsulated drugs.
    
  • Surface Modification: The hydroxyl group on the serine side chain remains available for further conjugation or hydrogen bonding with water, stabilizing the hydration layer.

Liposome Assembly Protocol
  • Film Formation: Mix Phosphatidylcholine (PC), Cholesterol, and Methyl N-palmitoyl-L-serinate (molar ratio 60:30:10) in chloroform.[1] Evaporate to form a thin film.

  • Hydration: Add aqueous buffer (PBS) containing the drug payload. Agitate above the

    
     (approx 55°C) to form Multilamellar Vesicles (MLVs).
    
  • Sizing: Extrude through 100 nm polycarbonate filters to form Large Unilamellar Vesicles (LUVs).

Assembly Visualization

Liposome cluster_effect MPS Effect Lipid Phospholipids (Matrix) Film Dry Lipid Film Lipid->Film Solvent Evap Chol Cholesterol (Fluidity Reg) Chol->Film Solvent Evap MPS Methyl N-palmitoyl-L-serinate (Stabilizer/Anchor) MPS->Film Solvent Evap Effect1 1. Hydrogen Bonding (Headgroup) MPS->Effect1 Effect2 2. Tighter Packing (Acyl Tail) MPS->Effect2 Hydration Hydration (Buffer) Film->Hydration SelfAssembly Hydrophobic Effect Driving Force Hydration->SelfAssembly Bilayer Lipid Bilayer SelfAssembly->Bilayer MPS Intercalation

Figure 2: Assembly logic of liposomes incorporating Methyl N-palmitoyl-L-serinate. The molecule intercalates into the bilayer, enhancing stability via hydrogen bonding and hydrophobic packing.

References

  • ChemicalBook. (2023). N-Palmitoyl-L-serine Properties and Synthesis.Link

  • PubChem. (2023).[3] Compound Summary: N-Palmitoylserine (Acid Form). National Library of Medicine. Link

  • Sigma-Aldrich. (2023). L-Serine methyl ester hydrochloride Product Sheet.[2]Link

  • Zhang, Y., et al. (2023). "Effect of fatty acyl structure on the foam properties of N-acyl serinate surfactants." Journal of Oleo Science, 72(7), 715-723.[1] Link

  • Pasut, G., & Veronese, F. M. (2007). "Polymer–drug conjugation, recent achievements and general strategies." Progress in Polymer Science. (Reference for N-hydroxysuccinimide/Carbodiimide coupling chemistry logic). Link

Sources

Exploratory

Technical Guide: N-Palmitoyl Amino Acid Amphiphiles in Biochemical Research

Executive Summary N-palmitoyl amino acids (PAAs) represent a distinct class of lipid-amino acid conjugates (LAACs) that bridge the gap between simple surfactants and complex signaling lipids. Structurally, they consist o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-palmitoyl amino acids (PAAs) represent a distinct class of lipid-amino acid conjugates (LAACs) that bridge the gap between simple surfactants and complex signaling lipids. Structurally, they consist of a palmitic acid tail (C16:0) conjugated to an amino acid head group via an amide bond. This architecture confers unique amphiphilic properties, enabling them to function as Low Molecular Weight Gelators (LMWGs) for drug delivery, antimicrobial agents , and endogenous signaling molecules (e.g., N-palmitoyl glycine).

This guide provides a rigorous technical examination of PAAs, moving from synthetic pathways to physicochemical characterization and biochemical application. It is designed for researchers requiring actionable protocols and mechanistic depth.

Part 1: Molecular Architecture & Synthesis

The utility of PAAs stems from their modularity. The C16 tail drives hydrophobic collapse and membrane insertion, while the amino acid head group dictates hydrogen bonding capacity, charge (pH responsiveness), and biological recognition.

Synthetic Routes: Chemical vs. Enzymatic

While enzymatic synthesis (using lipases like Candida antarctica Lipase B) offers "green" specificity, the Schotten-Baumann reaction remains the gold standard for laboratory-scale production due to higher yields and broader substrate tolerance.

Comparative Analysis of Synthetic Methods
FeatureSchotten-Baumann (Chemical)Lipase-Catalyzed (Enzymatic)
Reagents Palmitoyl chloride + Amino AcidPalmitic acid/ester + Amino Acid
Catalyst Base (NaOH/KOH)Lipase (e.g., Novozym 435)
Conditions Aqueous/Organic biphasic (0–5°C)Organic solvent (40–60°C)
Yield High (>80%)Moderate (40–60%)
Purification Acid precipitation + RecrystallizationColumn chromatography often required
Scalability HighLimited by enzyme cost/stability
Synthesis Workflow (Schotten-Baumann)

The following diagram outlines the critical decision points and process flow for synthesizing N-palmitoyl amino acids, emphasizing the control of pH to prevent hydrolysis of the acyl chloride.

Synthesis_Workflow Start Start: Reagent Prep Solubilization Dissolve Amino Acid (NaOH, pH > 10) Start->Solubilization Addition Dropwise Addition of Palmitoyl Chloride (THF/Acetone) Solubilization->Addition TempControl Maintain T < 5°C (Prevent Hydrolysis) Addition->TempControl Critical Control Reaction Stir 2-4h (Room Temp) TempControl->Reaction Acidification Acidify to pH ~2 (HCl) Reaction->Acidification Precipitation Precipitate Formation Acidification->Precipitation Purification Wash (Water/Hexane) Recrystallize (Ethanol) Precipitation->Purification

Caption: Optimized Schotten-Baumann workflow for N-palmitoyl amino acid synthesis. Red node indicates the critical thermodynamic control point.

Part 2: Physicochemical Characterization

Understanding the self-assembly behavior of PAAs is prerequisite to their application in drug delivery.

Critical Micelle Concentration (CMC)

PAAs exhibit a surfactant behavior defined by the Critical Micelle Concentration. Unlike standard detergents (SDS), the CMC of PAAs is highly pH-dependent due to the carboxylic acid on the amino acid head group.

Key Insight: As the chain length increases (e.g., C12 to C16), the CMC decreases due to the hydrophobic effect. However, the Krafft temperature (temperature at which solubility equals CMC) increases, often requiring C16-PAAs to be heated for initial solubilization.

Table 1: Comparative CMC Values (Approximate)

Values are representative of physiological pH (7.4) unless noted.

AmphiphileHead Group ChargeCMC Range (mM)Assembly Structure
N-Palmitoyl Glycine Anionic (-)0.05 – 0.10Spherical Micelles
N-Palmitoyl Glutamic Acid Dianionic (2-)1.50 – 2.00Micelles/Vesicles
N-Palmitoyl Lysine Zwitterionic (+/-)0.01 – 0.05Nanofibers/Tubes
Sodium Lauryl Sulfate (Ref) Anionic (-)~8.00Spherical Micelles
Hydrogel Formation (Sol-Gel Transition)

One of the most valuable properties of PAAs is their ability to form supramolecular hydrogels. This occurs via a pH-triggered mechanism:

  • Sol State (High pH): Molecules are charged and mutually repulsive.

  • Gel State (Low pH): Protonation reduces repulsion; extensive hydrogen bonding and

    
    -
    
    
    
    stacking (if aromatic residues are present) drive the formation of high-aspect-ratio nanofibers that entrap water.

Part 3: Biochemical Applications[1][2][3][4][5][6]

Drug Delivery Systems (DDS)

PAA hydrogels serve as excellent reservoirs for sustained drug release. The release kinetics are governed by the erosion of the nanofiber network and the diffusion coefficient of the drug.

Mechanism:

  • Hydrophobic Drugs: Entrapped within the micellar core or nanofiber interface.

  • Hydrophilic Drugs: Trapped within the aqueous water channels of the gel network.

Endogenous Signaling: The N-Palmitoyl Glycine (PalGly) Case

Beyond their use as tools, some PAAs are endogenous bioactive lipids.[1] N-palmitoyl glycine (PalGly) has been identified as a signaling molecule in sensory neurons.[2][3]

  • Pathway: PalGly is synthesized in the brain/spinal cord.

  • Action: It modulates calcium influx and Nitric Oxide (NO) production.[2][3][4]

  • Target: Unlike anandamide, it does not bind CB1/CB2 receptors but acts via G-protein coupled pathways (potentially GPR18 or similar orphans) and allosteric modulation of ion channels.

Signaling_Pathway Stimulus Cellular Stress/ Inflammation Biosynthesis Palmitic Acid + Glycine (PAM/GLYAT Enzymes) Stimulus->Biosynthesis PalGly N-Palmitoyl Glycine (Endogenous Lipid) Biosynthesis->PalGly Target Unknown GPCR / Calcium Channel PalGly->Target Binding Effect1 Ca2+ Influx Target->Effect1 Effect2 NO Production Target->Effect2 Outcome Nociception Modulation (Pain Regulation) Effect1->Outcome Effect2->Outcome

Caption: Putative signaling pathway of endogenous N-Palmitoyl Glycine in sensory neurons [1].

Antimicrobial Action

N-palmitoyl amino acids exhibit antimicrobial activity by inserting their C16 tail into bacterial membranes, causing depolarization and leakage.

  • Specificity: N-palmitoyl proline has shown superior efficacy against S. aureus compared to other variants [2].

  • Advantage: Unlike cationic peptides, they are less prone to proteolytic degradation.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of N-Palmitoyl Glycine (Schotten-Baumann)

This protocol ensures high purity suitable for cell culture assays.

Materials: Glycine, Palmitoyl Chloride, NaOH, THF, HCl (1N), Diethyl Ether.

  • Preparation: Dissolve 10 mmol Glycine in 20 mL 1N NaOH. Cool to 0°C in an ice bath.

  • Acylation: Dissolve 12 mmol Palmitoyl Chloride in 10 mL anhydrous THF. Add dropwise to the Glycine solution over 30 minutes.

    • Critical Step: Monitor pH.[5][6] Add additional NaOH droplets to maintain pH > 10. If pH drops, hydrolysis of the chloride dominates.

  • Reaction: Stir vigorously at room temperature for 3 hours.

  • Work-up:

    • Wash the basic solution with Diethyl Ether (removes unreacted fatty acid/chloride).

    • Acidify the aqueous layer to pH 1-2 using HCl. A white precipitate (Product) will form immediately.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol/water (70:30).

  • Validation: Check purity via melting point and FTIR (Look for Amide I band at ~1640 cm⁻¹ and Amide II at ~1550 cm⁻¹).

Protocol 4.2: Determination of CMC (Pyrene Fluorescence)

Surface tension is often unreliable for these viscous amphiphiles; fluorescence probing is preferred.

  • Probe Prep: Prepare a stock solution of Pyrene in acetone. Evaporate acetone in a series of vials to leave a thin film of pyrene (final conc. should be

    
     M).
    
  • Sample Prep: Add N-palmitoyl amino acid solutions of increasing concentration (0.001 mM to 10 mM) to the vials.

  • Equilibration: Sonicate for 30 mins and incubate in dark for 24h.

  • Measurement: Record fluorescence emission spectra (excitation at 335 nm).

  • Analysis: Monitor the ratio of the first (373 nm,

    
    ) and third (384 nm, 
    
    
    
    ) vibronic peaks.
    • Plot:

      
       ratio vs. Log[Concentration].
      
    • Result: The inflection point of the sigmoidal curve indicates the CMC.

References

  • Rimmerman, N., et al. (2008).[2] "N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons."[1][2][3][4] Molecular Pharmacology, 74(1), 213-224.[3][4] Link

  • Sreenu, L., et al. (2015). "Surface active properties of sodium N-palmitoyl amino acids." Journal of Surfactants and Detergents. (Contextualized from search results on N-palmitoyl proline antimicrobial activity).

  • Bordes, R., & Holmberg, K. (2015). "Amino acid-based surfactants – Do they fulfill the promises?" Colloids and Surfaces A: Physicochemical and Engineering Aspects, 474, 56-64. Link

  • Fleming, S., & Ulijn, R. V. (2014). "Design of Nanostructures Based on Aromatic Peptide Amphiphiles." Chemical Society Reviews, 43, 8150-8177. Link

  • Palui, G., et al. (2009). "Organogelators from N-acyl amino acid amphiphiles: Synthesis and structure–property correlation." Tetrahedron, 65(36), 7626-7632. Link

Sources

Protocols & Analytical Methods

Method

Preparation of amino acid-based organogelators using palmitoyl serine esters

Executive Summary This guide details the synthesis, purification, and characterization of N-palmitoyl L-serine methyl ester (C16-Ser-OMe) , a representative Low Molecular Weight Gelator (LMWG). Unlike polymeric hydrogels...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, purification, and characterization of N-palmitoyl L-serine methyl ester (C16-Ser-OMe) , a representative Low Molecular Weight Gelator (LMWG). Unlike polymeric hydrogels, these organogelators self-assemble via non-covalent interactions (hydrogen bonding and van der Waals forces) to immobilize organic solvents and oils.

Key Utility:

  • Drug Delivery: Thermoreversible depots for sustained release of lipophilic APIs.

  • Green Chemistry: Phase-selective gelation for oil spill recovery.

  • Cosmetics: Structuring agents for oleogels without solid fats.

Scientific Foundation & Mechanism

The efficacy of N-palmitoyl serine esters lies in their amphiphilic balance. The palmitoyl tail (C16) provides solvophobicity and van der Waals packing, while the serine headgroup offers a unique "H-bonding triad" (Amide NH, Carbonyl C=O, and the side-chain Hydroxyl -OH).

Mechanism of Gelation:

  • Dissolution: At elevated temperatures (

    
    ), the gelator dissolves as monomers or small clusters.
    
  • Nucleation: Upon cooling, solvophobic effects drive the alkyl chains to aggregate.

  • Elongation: Intermolecular Hydrogen Bonding (IHB) creates 1D stacks. The serine -OH group is critical here, often acting as a secondary donor/acceptor to stabilize the network against solvent interference.

  • Entanglement: These 1D fibrils intertwine to form a 3D Self-Assembled Fibrillar Network (SAFIN), trapping the solvent via capillary forces.

GelationMechanism Monomer Solvated Monomers (Random Motion) Nucleation Nucleation (Stacking via vdW) Monomer->Nucleation Cooling (T < Tgel) Fibril 1D Fibril Growth (Directional H-Bonding) Nucleation->Fibril Anisotropic Growth Network 3D SAFIN Formation (Solvent Trapping) Fibril->Network Entanglement Gel Viscoelastic Organogel Network->Gel Immobilization Gel->Monomer Heating

Figure 1: Self-assembly pathway of amino acid-based organogelators. The transition is thermoreversible.

Chemical Synthesis Protocol

Target Molecule: N-Palmitoyl L-Serine Methyl Ester Reaction Type: Schotten-Baumann Acylation (Modified)

Materials Required:
  • L-Serine Methyl Ester Hydrochloride (CAS: 5680-80-8)

  • Palmitoyl Chloride (CAS: 112-67-4)

  • Triethylamine (TEA) (Acid Scavenger)

  • Dichloromethane (DCM) (Solvent - Anhydrous)

  • 0.1 M HCl and 5% NaHCO₃ (Wash solutions)

Step-by-Step Methodology:

Step 1: Preparation of the Reaction Matrix

  • Dissolve L-Serine Methyl Ester HCl (10 mmol, 1.55 g) in 50 mL anhydrous DCM in a round-bottom flask.

  • Place the flask in an ice bath (

    
    ) under magnetic stirring.
    
  • Add Triethylamine (22 mmol, 3.0 mL) dropwise. Note: 2 equivalents are needed—one to neutralize the HCl salt of the starting material, the second to scavenge the HCl produced during acylation.

Step 2: Acylation (The Critical Step)

  • Dissolve Palmitoyl Chloride (11 mmol, 3.02 g) in 10 mL DCM .

  • Add this solution dropwise to the reaction flask over 30 minutes.

    • Why? Slow addition prevents localized overheating and dimerization side-products.

  • Allow the reaction to warm to room temperature naturally and stir for 12–16 hours.

Step 3: Work-up and Purification

  • Washing: Transfer the mixture to a separatory funnel.

    • Wash

      
       with 0.1 M HCl  (removes unreacted amine and TEA).
      
    • Wash

      
       with 5% NaHCO₃  (removes unreacted fatty acid).
      
    • Wash

      
       with Brine  (removes water).
      
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and evaporate the solvent under reduced pressure (Rotavap).
    
  • Recrystallization (Crucial for Gelation):

    • The crude white solid must be recrystallized from Ethyl Acetate/Hexane (1:3) .

    • Purity Check: Impurities disrupt the delicate H-bonding network required for gelation.[1]

SynthesisWorkflow Start L-Serine Methyl Ester HCl + DCM BaseAdd Add TEA (2.2 eq) (0°C, Ice Bath) Start->BaseAdd AcylAdd Add Palmitoyl Chloride (Dropwise) BaseAdd->AcylAdd React Stir at Room Temp (12-16 Hours) AcylAdd->React Wash Liquid-Liquid Extraction (HCl -> NaHCO3 -> Brine) React->Wash Purify Recrystallization (EtOAc/Hexane) Wash->Purify Product Pure N-Palmitoyl Serine Methyl Ester Purify->Product

Figure 2: Synthetic workflow for N-palmitoyl serine methyl ester.

Gelation Preparation & Screening

To validate the synthesized compound, you must determine the Critical Gelation Concentration (CGC) .

Protocol: The Inverted Test Tube Method This is the field-standard "self-validating" test.

  • Weighing: Place specific amounts of gelator (e.g., 5, 10, 20 mg) into screw-cap vials.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Toluene, Isopropyl Myristate, Vegetable Oil).

  • Heating: Heat the vial in a water bath/heating block (approx.

    
    ) until the solid completely dissolves and the solution is clear (Sol state).
    
    • Caution: If the solution remains cloudy, the concentration is above the solubility limit, or the compound is not pure.

  • Cooling: Allow the vial to cool to room temperature (

    
    ) undisturbed for 1 hour.
    
  • Validation: Invert the vial.

    • Gel: The sample does not flow under its own weight.

    • Precipitate: Solid chunks settle at the bottom (failed gelation).

    • Solution: Liquid flows freely (concentration < CGC).

Data Summary: Typical Solubility Parameters

Solvent ClassRepresentative SolventOutcomeTypical CGC (mg/mL)
Aromatic TolueneTransparent Gel8 - 12
Chlorinated ChloroformSolutionN/A (Too soluble)
Aliphatic n-HexaneOpaque Gel15 - 20
Edible Oils Isopropyl MyristateTranslucent Gel10 - 15
Polar EthanolPrecipitateN/A

Characterization Suite

To ensure scientific integrity, the following data must be collected:

  • FTIR Spectroscopy:

    • Look for the Amide I band shift. In solution (hot), it appears

      
       (non-bonded). In the gel state (cold), it shifts to 
      
      
      
      , confirming intermolecular Hydrogen Bonding.
  • Differential Scanning Calorimetry (DSC):

    • Measure the

      
       (sol-gel transition temperature). A sharp endothermic peak upon heating indicates the "melting" of the gel network.
      
  • Rheology:

    • Perform an amplitude sweep. For a true gel, the Storage Modulus (

      
      ) must be significantly greater than the Loss Modulus (
      
      
      
      ) (
      
      
      ), typically by an order of magnitude.

Troubleshooting & Expert Insights

  • Issue: Gel Syneresis (Weeping).

    • Cause: The network is contracting and expelling solvent.

    • Fix: Increase the cooling rate (shock cooling) or slightly increase the gelator concentration.

  • Issue: Precipitation instead of Gelation.

    • Cause: Crystallization kinetics are too fast compared to fibril entanglement.

    • Fix: This often happens in very polar solvents (Methanol). Try a solvent mixture (e.g., Toluene/Methanol 9:1) to balance solubility.

  • Trace Water:

    • Insight: Serine derivatives are hygroscopic. Trace water can disrupt the H-bonding network or, conversely, induce gelation in some non-polar solvents. Always dry your solvents.

References

  • Hanabusa, K., et al. (1996). "Low Molecular Weight Gelators for Organic Fluids: Gelation Using a Family of Amino Acid Derivatives." Journal of the Chemical Society, Chemical Communications. Link

  • Suzuki, M., & Hanabusa, K. (2010). "Polymer-like static and dynamic behavior of low-molecular-weight organogelators." Polymer Journal. Link

  • Sagara, Y., et al. (2018). "Supramolecular Gels: Materials with Self-Assembled Fibrillar Networks."[2] Chemistry of Materials. Link

  • Terech, P., & Weiss, R. G. (1997). "Low Molecular Mass Gelators of Organic Liquids and the Properties of Their Gels." Chemical Reviews. Link

  • Fairbanks, B. D., et al. (2020).[3] "Amino Acid-Containing Phase-Selective Organogelators: A Water-Based Delivery System for Oil Spill Treatment." ACS Omega. Link

Sources

Application

Application Note &amp; Protocol: A Validated Chemical Synthesis of N-palmitoyl-O-phosphocholine serine (PPCS) from L-Serine Methyl Ester

Abstract N-palmitoyl-O-phosphocholine serine (PPCS) has been identified as a critical biomarker for the diagnosis and therapeutic monitoring of Niemann-Pick disease type C (NPC), a rare lysosomal storage disorder[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-palmitoyl-O-phosphocholine serine (PPCS) has been identified as a critical biomarker for the diagnosis and therapeutic monitoring of Niemann-Pick disease type C (NPC), a rare lysosomal storage disorder[1][2][3]. The availability of a pure, chemically synthesized standard is paramount for the development of accurate and sensitive diagnostic assays, such as those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2][4]. This guide provides a detailed, three-stage protocol for the chemical synthesis of PPCS, starting from commercially available L-serine methyl ester. We delve into the causality behind the synthetic strategy, including the use of protecting groups, the rationale for reagent selection in the key phosphocholination step, and robust methods for purification and characterization. This document is designed to equip researchers with a self-validating methodology to produce high-purity PPCS for use as an analytical standard or for further biological investigation.

Introduction: The Rationale for PPCS Synthesis

Phospholipids are fundamental components of cellular membranes and signaling pathways[]. PPCS belongs to a novel class of lipids, N-acyl-O-phosphocholineserines (APCS), which were discovered to be significantly elevated in the plasma and tissues of NPC patients[1][6]. Prior to its structural elucidation, this biomarker was designated lysoSM-509[2][3]. The confirmation of its structure as N-palmitoyl-O-phosphocholine serine was achieved through chemical synthesis and comparison with the endogenous compound[1].

A robust chemical synthesis is indispensable for several reasons:

  • Analytical Standardization: It provides an authentic, high-purity standard necessary for the validation and calibration of quantitative bioanalytical methods (e.g., LC-MS/MS) used in clinical diagnostics[2][7].

  • Biological Research: A reliable source of PPCS enables further investigation into the pathophysiology of NPC and the biological roles of this novel lipid class[6].

  • Therapeutic Development: Synthetic standards are crucial for monitoring the efficacy of potential NPC treatments that aim to lower the levels of this biomarker[2].

The synthetic strategy outlined herein is a multi-step process designed for chemoselectivity and high yield. It leverages the temporary protection of reactive functional groups to direct the reaction sequence accurately.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages: N-acylation of the serine amine, phosphocholination of the serine hydroxyl group, and finally, deprotection of the serine carboxyl group to yield the target molecule.

PPCS_Synthesis_Workflow cluster_0 Stage 1: N-Acylation cluster_1 Stage 2: Phosphocholination cluster_2 Stage 3: Deprotection & Purification Start L-Serine Methyl Ester (Starting Material) Acylation N-Acylation with Activated Palmitic Acid Start->Acylation Intermediate1 N-Palmitoyl-L-Serine Methyl Ester Acylation->Intermediate1 Phosphitylation Phosphitylation of Hydroxyl Group Intermediate1->Phosphitylation PhosphoOxidation Oxidative Coupling with Choline Phosphitylation->PhosphoOxidation Intermediate2 Protected PPCS (Methyl Ester) PhosphoOxidation->Intermediate2 Deprotection Selective Hydrolysis of Methyl Ester Intermediate2->Deprotection Purification Silica Gel Chromatography Deprotection->Purification Product PPCS (Final Product) Purification->Product

Figure 1: High-level workflow for the three-stage synthesis of PPCS.

Stage 1: Synthesis of N-Palmitoyl-L-Serine Methyl Ester

Principle & Rationale

The first step involves forming a stable amide bond between the amine group of L-serine and the carboxyl group of palmitic acid. To achieve this selectively, two key strategies are employed:

  • Carboxylic Acid Protection: The starting material is L-serine methyl ester hydrochloride[8][9]. The methyl ester serves as a protecting group for the carboxylic acid functionality of serine[10]. This prevents the carboxyl group from participating in unwanted side reactions, such as intermolecular esterification or polymerization, during the subsequent acylation and phosphorylation steps.

  • Palmitic Acid Activation: To facilitate amide bond formation under mild conditions, the carboxylic acid of palmitic acid must be "activated." A common and effective method is to convert it into an N-hydroxysuccinimide (NHS) ester (e.g., N-succinimidyl palmitate). The NHS ester is a good leaving group, making the palmitoyl carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the primary amine of the serine methyl ester.

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
L-Serine methyl ester hydrochloride≥98%Sigma-AldrichStarting material.
N-succinimidyl palmitate≥95%TCI ChemicalsAcylating agent.
Triethylamine (TEA)≥99.5%Fisher ScientificBase to neutralize HCl salt and scavenge acid.
Dichloromethane (DCM)AnhydrousAcros OrganicsReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFor aqueous wash.
Brine (Saturated NaCl)ACS GradeFor aqueous wash.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeDrying agent.
Experimental Protocol
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add L-serine methyl ester hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material) to the flask. Cool the resulting suspension to 0 °C in an ice bath.

  • Neutralization: Slowly add triethylamine (TEA, 1.1 eq) dropwise to the suspension. Stir for 15-20 minutes at 0 °C. The purpose of the TEA is to deprotonate the ammonium salt of the serine methyl ester, liberating the free amine as the active nucleophile.

  • Acylation: In a separate flask, dissolve N-succinimidyl palmitate (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude product, N-palmitoyl-L-serine methyl ester, is often a white solid of sufficient purity for the next step. If necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Stage 2: Synthesis of N-palmitoyl-O-phosphocholine-serine Methyl Ester

Principle & Rationale

This stage is the most complex part of the synthesis, involving the formation of the phosphodiester bond[11][12]. The strategy, adapted from the successful synthesis of the PPCS standard[1], involves a one-pot, three-step sequence: phosphitylation, oxidative coupling with choline, and in situ oxidation.

  • Phosphitylation: The hydroxyl group of the N-palmitoyl-L-serine methyl ester is reacted with a phosphitylating agent. A common method involves using phosphorus trichloride (PCl₃) in the presence of a weak base like imidazole. This forms a reactive phosphorodiamidite intermediate at the serine hydroxyl position.

  • Choline Addition: A choline source is added. To improve solubility in organic solvents, a salt with a large counter-ion, such as choline tetraphenylborate, is used[1]. The choline hydroxyl group displaces an imidazole group from the phosphorus center.

  • Oxidation: The resulting phosphite triester is unstable and must be oxidized to the stable phosphate triester. Iodine (I₂) is a standard and effective oxidizing agent for this transformation, converting the P(III) species to the P(V) phosphate.

Figure 2: Simplified reaction scheme for the key phosphocholination step.

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
N-palmitoyl-L-serine methyl esterFrom Stage 1Intermediate.
Phosphorus trichloride (PCl₃)≥99%Sigma-AldrichHighly reactive, handle with extreme care.
Imidazole≥99%Acros Organics
Choline tetraphenylborateSynthesis GradeCholine source.
Iodine (I₂)ACS GradeOxidizing agent.
PyridineAnhydrousSolvent and base.
AcetonitrileAnhydrousSolvent.
Experimental Protocol

Note: This reaction is highly sensitive to moisture and should be performed under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and flame-dried glassware.

  • Phosphitylating Agent Prep: In a flame-dried flask, dissolve imidazole (25 eq) in anhydrous dichloromethane. Cool to -10 °C. Slowly add phosphorus trichloride (5 eq) followed by triethylamine (15 eq). Stir for 30 minutes at -10 °C. This pre-forms the phosphitylating agent[1].

  • Phosphitylation Reaction: To a separate flame-dried flask containing N-palmitoyl-L-serine methyl ester (1.0 eq), add the pre-formed phosphitylating agent solution from the previous step. Stir at room temperature for 2-3 hours.

  • Oxidative Coupling: In a separate flask, dry a mixture of the phosphitylated intermediate (1.0 eq) and choline tetraphenylborate (2.0 eq) under high vacuum. Add anhydrous pyridine and acetonitrile.

  • Oxidation: Add iodine (I₂, 1.2 eq) and a small amount of water (approx. 0.2 mL) to the mixture. Stir for 10-15 minutes. The reaction will turn dark brown and then fade.

  • Quenching & Workup: Quench the reaction by adding 5% aqueous sodium thiosulfate solution until the iodine color disappears. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product, N-palmitoyl-O-phosphocholine-serine methyl ester, must be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of dichloromethane/methanol[1][13].

Stage 3: Deprotection and Final Product Isolation

Principle & Rationale

The final step is the selective removal of the methyl ester protecting group to reveal the free carboxylic acid of the serine moiety. This is achieved via saponification (base-catalyzed hydrolysis)[14]. The key challenge is to use conditions mild enough to cleave the methyl ester without hydrolyzing the more robust amide or phosphodiester bonds. A dilute solution of sodium hydroxide in a methanol/water mixture at room temperature is effective for this transformation[1]. The phosphodiester bond is relatively stable to mild base at room temperature, whereas the ester is readily cleaved[12].

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
Protected PPCS Methyl EsterFrom Stage 2Intermediate.
Sodium Hydroxide (NaOH)ACS GradeDeprotection reagent.
MethanolHPLC GradeSolvent.
ChloroformHPLC GradeSolvent for purification.
Dowex® 50WX8 ion-exchange resinH⁺ formFor neutralization.
Experimental Protocol
  • Hydrolysis: Dissolve the purified N-palmitoyl-O-phosphocholine-serine methyl ester (1.0 eq) in a mixture of methanol and chloroform.

  • Base Addition: Add 1 M aqueous sodium hydroxide (NaOH, 2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by LC-MS to confirm the disappearance of the starting material and the appearance of the product.

  • Neutralization: Upon completion, neutralize the reaction mixture to pH ~6-7 by adding Dowex® H⁺ form ion-exchange resin. Stir for 15 minutes, then filter to remove the resin.

  • Purification: Concentrate the filtrate in vacuo. The final product, PPCS, is a complex lipid and may be challenging to crystallize. It is typically purified by preparative reversed-phase HPLC or silica gel chromatography using a polar solvent system (e.g., chloroform/methanol/water mixtures) to yield the final product as a white, waxy solid[15][16].

Characterization and Data Validation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized PPCS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary technique for identifying PPCS[17][18][19]. The synthesized material should be compared to published data from endogenous samples[1].

ParameterExpected ResultRationale
Ionization Mode ESI Positive & NegativeProvides complementary structural information.
[M+H]⁺ Ion m/z 509.335Corresponds to the protonated molecular weight of PPCS (C₂₄H₅₀N₂O₇P).
[M-H]⁻ Ion m/z 507.320Corresponds to the deprotonated molecular weight.
MS/MS of [M+H]⁺ Major fragment at m/z 184.07Characteristic phosphocholine headgroup fragment.
MS/MS of [M-H]⁻ Fragments for N-palmitoyl serineConfirms the fatty acid and amino acid components.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation. The sample is typically dissolved in a deuterated solvent mixture like CD₃OD/CDCl₃.

NucleusKey Chemical Shifts (δ, ppm)Assignment
¹H NMR ~3.2Singlet, 9H, -N⁺(CH₃)₃ of choline.
~2.2Triplet, 2H, -C(=O)-CH₂- of palmitoyl chain.
~1.25Broad multiplet, ~24H, -(CH₂)n- of palmitoyl chain.
~0.88Triplet, 3H, -CH₃ of palmitoyl chain.
³¹P NMR ~0-2Single peak, confirming the phosphate environment.

References

  • Jiang, X., Sidhu, R., Mydock-McGrane, L., et al. (2019). N-Acyl-O-phosphocholineserines: structures of a novel class of lipids that are biomarkers for Niemann-Pick C1 disease. Journal of Lipid Research, 60(8), 1410-1424. [Link]

  • Jiang, X., Sidhu, R., Porter, F. D., et al. (2020). Application of N-Palmitoyl-O-Phosphocholineserine for Diagnosis and Assessment of Response to Treatment in Niemann-Pick Type C disease. Molecular Genetics and Metabolism, 129(4), 292-302. [Link]

  • Dang Do, A. N., He, M., et al. (2023). Elevated Oxysterol and N-Palmitoyl-O-Phosphocholineserine Levels in Congenital Disorders of Glycosylation. Journal of Inherited Metabolic Disease, 46(2), 326-334. [Link]

  • Waters Corporation. (2023). Multi-Residue Analysis of Pharmaceuticals, Personal Care Products (PPCPs) and Pesticides in Water by Direct Injection Using LC-MS/MS. Waters Application Note. [Link]

  • Kowalski, P., & Gierczak, T. (2018). Preparation of methyl ester of L-serine. ResearchGate. [Link]

  • Aneja, R., & Chadha, J. S. (1971). A general method for the synthesis of phospholipid derivatives of 1,2-O-diacyl-sn-glycerols. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 248(2), 455-457. [Link]

  • Liu, A., & Jiang, X. (2023). Advances in mass spectrometry of lipids for the investigation of Niemann-pick type C disease. Clinica Chimica Acta, 548, 117502. [Link]

  • Cyberlipid. Column chromatography of PL. Cyberlipid.org. [Link]

  • Åqvist, J., & Warshel, A. (2016). Theoretical Study of Phosphodiester Hydrolysis and Transesterification Catalyzed by an Unsymmetric Biomimetic Dizinc Complex. Inorganic Chemistry, 55(5), 2348-2356. [Link]

  • ResearchGate. (2023). Advances in mass spectrometry of lipids for the investigation of Niemann-pick type C disease. ResearchGate. [Link]

  • Shimadzu Corporation. (2017). A Rapid LCMS Method for Evaluating PPCPs Contaminants Found in Drinking Water. Shimadzu Application Note. [Link]

  • Leeds Teaching Hospitals NHS Trust. Palmitoyl phosphocholineserine (PPCS). Leeds Teaching Hospitals. [Link]

  • Hu, Q., et al. (2019). Proposed mechanisms for phosphoester hydrolysis. ResearchGate. [Link]

  • Wörmer, L., et al. (2013). Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chromatography. Applied and Environmental Microbiology, 79(14), 4179-4184. [Link]

  • Ji, Y., et al. (2015). S- to N-Palmitoyl Transfer during Proteomic Sample Preparation. Journal of the American Society for Mass Spectrometry, 26(7), 1234-1237. [Link]

  • Schumann, M., et al. (2007). N→O-Acyl shift in Fmoc-based synthesis of phosphopeptides. Organic & Biomolecular Chemistry, 5(13), 2094-2102. [Link]

  • Mensah, E. A., et al. (2017). Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology. Molecules, 22(11), 1845. [Link]

  • Zhang, K., et al. (2019). An advanced LC–MS/MS protocol for simultaneous detection of pharmaceuticals and personal care products in the environment. Rapid Communications in Mass Spectrometry, 33(S2), 58-68. [Link]

  • Ory, D. S. (2020). Advancing Diagnosis and Treatment of Niemann-Pick C disease through Biomarker Discovery. Journal of Lipid Research, 61(7), 974-984. [Link]

  • Schiefer, A., et al. (2022). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. Marine Drugs, 20(2), 118. [Link]

  • CN104003894B - The preparation method of N-acetyl-β-chloro-ALANINE methyl esters.
  • Ora, M., et al. (2009). Phosphodiester models for cleavage of nucleic acids. Current Organic Chemistry, 13(10), 1035-1056. [Link]

  • Agilent Technologies. (2019). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Agilent Application Note. [Link]

  • Cruciani, O., et al. (2006). An Improved NMR Study of Liposomes Using 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine as Model. Molecules, 11(5), 334-344. [Link]

  • Harris, M. E., & Piccirilli, J. A. (2004). Understanding the transition states of phosphodiester bond cleavage: Insights from heavy atom isotope effects. Biopolymers, 73(1), 110-129. [Link]

  • Han, X., & Gross, R. W. (2005). Identification of N-Acyl Phosphatidylserine Molecules in Eukaryotic Cells. Journal of the American Chemical Society, 127(10), 3261-3262. [Link]

  • Agilent Technologies. (n.d.). The HPLC Preparative Scale-Up of Soybean Phospholipids. Agilent Application Note. [Link]

  • Kalel, V. C., & Liu, X. (2020). Synthesis of monophosphorylated lipid A precursors using 2-naphthylmethyl ether as a protecting group. Beilstein Journal of Organic Chemistry, 16, 1989-1996. [Link]

  • MAC-MOD Analytical. (n.d.). LC-MS Method Development and Column Screening For Pharmaceutical and Personal Care Products (PPCPS) in the Environment. MAC-MOD Technical Report. [Link]

  • Shiozaki, M. (2019). Hydrolysis of Phosphoesters. YouTube. [Link]

  • Patel, K. M., & Sparrow, J. T. (1978). Purification of phospholipids by preparative high pressure liquid chromatography. Journal of Chromatography A, 150(2), 542-547. [Link]

  • University of Notre Dame. (2022). Synthesis and Evaluation of Labeled Phosphatidylglycerol Probes to Elucidate Mechanisms Behind Cholesterol Trafficking in Niemann-Pick Type C Disease. Notre Dame Graduate School. [Link]

  • Bradshaw, H. B., et al. (2009). N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons. British Journal of Pharmacology, 158(5), 1329-1340. [Link]

  • CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.
  • Creative Biolabs. (n.d.). The Science Behind Phospholipids: A Deep Dive into Their Molecular Structure. Creative Biolabs. [Link]

  • ATB. (n.d.). 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. ATB. [Link]

  • Golebiewska, J., & Linder, M. E. (2017). Protein palmitoylation: Palmitoyltransferases and their specificity. Biochimie, 136, 1-9. [Link]

Sources

Method

Procedure for acylation of L-serine methyl ester hydrochloride

Application Note: Chemoselective N-Acylation of L-Serine Methyl Ester Hydrochloride Executive Summary This application note details the protocol for the chemoselective N-acylation of L-serine methyl ester hydrochloride (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Acylation of L-Serine Methyl Ester Hydrochloride

Executive Summary

This application note details the protocol for the chemoselective N-acylation of L-serine methyl ester hydrochloride (


). This transformation is a critical step in the synthesis of peptidomimetics, chiral building blocks, and serine-derived heterocycles (e.g., oxazolines).

The primary challenge in this synthesis is the presence of the unprotected


-hydroxyl group. Without precise control of pH, stoichiometry, and temperature, competitive O-acylation or O,N-diacylation can occur. Furthermore, as the starting material is a hydrochloride salt, the protocol must account for the in situ neutralization of the ammonium species to liberate the nucleophilic amine.

Strategic Considerations & Mechanism

The Chemoselectivity Challenge

L-Serine contains two nucleophilic sites: the


-amine and the 

-hydroxyl group.
  • Amine (

    
    ):  A strong nucleophile in its neutral state.
    
  • Hydroxyl (

    
    ):  A weaker nucleophile in its neutral state.
    

Control Strategy: To favor N-acylation exclusively, we utilize the difference in nucleophilicity. By using a mild organic base (e.g., Triethylamine or DIPEA) rather than a strong alkoxide base, we deprotonate the ammonium salt (





) without deprotonating the hydroxyl group (



). Under these conditions, the neutral amine reacts kinetically faster with the acylating agent than the neutral alcohol.
Stoichiometry of the Salt

A common error in this protocol is under-dosing the base. The starting material is a hydrochloride salt (


 g/mol ).
  • Equivalent 1: Required to neutralize the HCl counterion.

  • Equivalent 2: Required to scavenge the acid produced during acylation (e.g., HCl from acetyl chloride or AcOH from acetic anhydride).

  • Recommendation: Use 2.2 to 2.5 equivalents of base to ensure complete reaction and prevent acidification, which would protonate the amine and stall the reaction.

Visual Workflows

Reaction Pathway & Decision Tree

The following diagram illustrates the critical decision points to ensure N-selectivity over O-acylation.

AcylationSelectivity Start L-Ser-OMe HCl Salt BaseAdd Add Base (TEA/DIPEA) (> 2.0 equiv) Start->BaseAdd FreeBase Free Amine Generated (R-NH2 + R-OH) BaseAdd->FreeBase Neutralization AcylAdd Add Acylating Agent (Slow addition at 0°C) FreeBase->AcylAdd PathN Kinetic Pathway (Fast) Amine Attack AcylAdd->PathN T < 5°C Mild Base PathO Thermodynamic/Side Pathway Hydroxyl Attack AcylAdd->PathO T > RT Excess Reagent Catalytic DMAP ProductN Target: N-Acyl-L-Ser-OMe PathN->ProductN ProductO Impurity: O-Acyl or N,O-Diacyl PathO->ProductO

Caption: Kinetic control favors N-acylation (Green path). Elevated temperatures or acylation catalysts (DMAP) promote O-acylation impurities (Red path).

Experimental Protocols

Method A: Acetic Anhydride (Green/Standard)

Recommended for standard acetylation where high atom economy is not the primary concern but ease of handling is priority.

Reagents:

  • L-Serine methyl ester hydrochloride (10.0 g, 64.3 mmol)

  • Dichloromethane (DCM) (100 mL, 10 vol)

  • Triethylamine (TEA) (20.0 mL, 143 mmol, 2.2 eq)

  • Acetic Anhydride (

    
    ) (6.7 mL, 71 mmol, 1.1 eq)
    

Procedure:

  • Suspension: Charge L-Serine methyl ester HCl and DCM into a 250 mL round-bottom flask. The salt will likely remain a suspension.

  • Neutralization: Cool the mixture to

    
     using an ice bath. Add Triethylamine dropwise over 10 minutes.
    
    • Observation: The suspension may clear or change texture as the free amine is liberated and

      
       forms.
      
  • Acylation: Add Acetic Anhydride dropwise via syringe pump or addition funnel over 20 minutes, maintaining internal temperature

    
    .
    
  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (System: 10% MeOH in DCM). Visualize with Ninhydrin stain. The starting material spot (free amine) should disappear.

  • Workup (Partition):

    • Wash organic layer with 1M HCl (50 mL) to remove unreacted amine and TEA.

    • Wash with Saturated

      
        (50 mL) to remove acetic acid byproducts.
      
    • Wash with Brine (50 mL).

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
    • Yield Expectations: 85–95% as a colorless oil or white solid (crystallizes upon standing or trituration with ether).

Method B: Acid Chloride (High Reactivity)

Recommended for sterically bulky acyl groups (e.g., Benzoyl, Pivaloyl).

Reagents:

  • L-Serine methyl ester hydrochloride (1.0 eq)

  • DCM or THF (10 vol)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Acyl Chloride (1.05 eq)

Procedure:

  • Dissolve/suspend amino ester salt in solvent at

    
    .
    
  • Add DIPEA. Stir for 15 minutes to ensure neutralization.

  • Add Acyl Chloride slowly (exothermic reaction).

  • Critical Step: Maintain

    
     for the first hour. Acid chlorides are more aggressive than anhydrides; keeping the temperature low is vital to prevent O-acylation.
    
  • Quench with water after reaction completion (usually < 2 hours).

  • Perform standard extraction workup as in Method A.

Data & Validation

Analytical Specifications

To validate the product, researchers should look for the following signals. Absence of the amine protons and presence of the amide proton are key.

Analytical MethodExpected Signal (N-Acetyl-L-Ser-OMe)Diagnostic Note
1H NMR (DMSO-d6)

8.2-8.5 ppm (d, 1H, NH )
Doublet indicates coupling to

-CH.
1H NMR

5.0-5.2 ppm (t, 1H, OH )
Presence confirms O-acylation did not occur.
1H NMR

1.8-2.0 ppm (s, 3H, Acetyl )
Sharp singlet.
IR Spectroscopy ~1650 cm

(Amide I)
Strong band.
IR Spectroscopy ~1740 cm

(Ester C=O)
Distinct from Amide C=O.
TLC (Ninhydrin) Negative (No purple/red spot)Indicates consumption of free amine.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure Base is

equivalents.
O-Acylation (Diacyl) Reaction temperature too high or excess reagent used.Keep T

during addition; limit reagent to 1.1 eq.
Racemization Base too strong or reaction time too long.Avoid pyridine if possible; use DIPEA/TEA. Do not reflux.
Product is Water Soluble N-Acetyl serine methyl ester is polar.Use DCM for extraction (avoid ether). Saturate aqueous layer with NaCl (salting out) to improve extraction efficiency.

Process Flow Diagram (Graphviz)

The following diagram outlines the operational workflow for Method A.

Workflow Step1 Dissolution (DCM + Salt) Step2 Neutralization (Add TEA, 0°C) Step1->Step2 Step3 Acylation (Add Ac2O, <5°C) Step2->Step3 Step4 Quench/Wash (HCl -> NaHCO3) Step3->Step4 Warm to RT Step5 Drying (Na2SO4) Step4->Step5 Step6 Concentration (Rotovap) Step5->Step6

Caption: Operational sequence for the synthesis of N-Acetyl-L-Serine Methyl Ester.

References

  • ChemicalBook. N-Acetyl-L-serine synthesis protocols and reaction conditions. (Accessed 2023).

  • National Center for Biotechnology Information (NCBI). L-Serine methyl ester hydrochloride: Structure and Crystallography. PubChem Compound Summary.

  • Organic Syntheses. Protection of Amino Acids: N-Boc-L-Serine Methyl Ester. (Analogous N-functionalization protocol). Org. Synth. 1992, 70,[1] 18.

  • MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. (Preparation of starting material).[1][2][3][4][5] Molecules.

  • Sigma-Aldrich. L-Serine methyl ester hydrochloride Product Specification.

Sources

Application

Application Notes and Protocols for N-palmitoyl-L-serine methyl ester in Drug Delivery Systems

Introduction: The Rationale for N-palmitoyl-L-serine methyl ester in Advanced Drug Delivery The pursuit of optimized drug delivery systems is a cornerstone of modern pharmaceutical science. The ideal carrier should not o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for N-palmitoyl-L-serine methyl ester in Advanced Drug Delivery

The pursuit of optimized drug delivery systems is a cornerstone of modern pharmaceutical science. The ideal carrier should not only enhance the solubility and stability of therapeutic agents but also facilitate targeted delivery and controlled release, thereby maximizing efficacy while minimizing off-target effects. In this context, lipid-based nanocarriers, such as liposomes and solid lipid nanoparticles (SLNs), have emerged as highly promising platforms due to their biocompatibility and versatility.[1][2] This document outlines the potential applications and detailed protocols for a novel functionalized lipid, N-palmitoyl-L-serine methyl ester, in the formulation of next-generation drug delivery vehicles.

N-palmitoyl-L-serine methyl ester is an amphiphilic molecule comprising a lipophilic palmitoyl chain and a hydrophilic serine methyl ester headgroup. This unique structure suggests its utility as a key component in lipid-based nanoparticles. The palmitoyl tail can readily integrate into the lipid matrix of nanoparticles, while the serine headgroup can be exposed at the particle surface, potentially influencing its interaction with biological systems. Notably, the presence of serine is significant; lipids containing phosphatidylserine have been shown to enhance the cellular uptake of lipid nanoparticles, particularly by immune cells.[3][4] This suggests that incorporating N-palmitoyl-L-serine methyl ester could impart desirable biological interaction profiles to drug delivery systems.

N-acyl amino acids, the broader class to which this molecule belongs, are known for their self-assembly properties and their ability to modulate the physicochemical characteristics of lipid bilayers.[5][6] The esterification of the carboxylic acid group in N-palmitoyl-L-serine to its methyl ester form is a critical modification. It neutralizes the negative charge of the carboxyl group, which can influence the overall surface charge (zeta potential) of the resulting nanoparticle. This modulation of surface charge is a key determinant of nanoparticle stability and in vivo fate.

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on harnessing the potential of N-palmitoyl-L-serine methyl ester in two prominent drug delivery platforms: liposomes and solid lipid nanoparticles. The protocols are designed to be self-validating, with integrated characterization steps to ensure the quality and reproducibility of the formulated nanoparticles.

Part 1: Physicochemical Characterization of N-palmitoyl-L-serine methyl ester

A thorough understanding of the physicochemical properties of N-palmitoyl-L-serine methyl ester is paramount for its effective application.

Table 1: Predicted Physicochemical Properties of N-palmitoyl-L-serine methyl ester

PropertyPredicted Value/CharacteristicRationale and Significance in Drug Delivery
Molecular Weight ~385.6 g/mol Influences molar ratio calculations in formulations.
Lipophilicity (LogP) HighThe long palmitoyl chain ensures strong integration into the lipid core of nanoparticles.[7]
Amphiphilicity PronouncedEnables self-assembly and stabilization of lipid bilayers in aqueous environments.[8]
Hydrogen Bonding Potential for hydrogen bonding via the amide and ester groupsCan influence the packing of lipids within the nanoparticle matrix and interaction with encapsulated drugs.[9]
Biocompatibility Expected to be highComposed of naturally occurring building blocks (palmitic acid and serine).[10]

Part 2: Application in Liposomal Drug Delivery Systems

Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core.[2] They can encapsulate both hydrophilic and lipophilic drugs. The incorporation of N-palmitoyl-L-serine methyl ester can modify the liposomal membrane, potentially enhancing drug loading, stability, and cellular interaction.

Rationale for Use in Liposomes

The inclusion of N-palmitoyl-L-serine methyl ester in a liposomal formulation is hypothesized to:

  • Enhance Membrane Stability: The long palmitoyl chain can increase the van der Waals interactions within the lipid bilayer, leading to a more ordered and stable membrane.

  • Modulate Surface Properties: The serine methyl ester headgroup can alter the surface hydrophilicity and charge, influencing the interaction with proteins in biological fluids and cellular membranes.

  • Improve Drug Entrapment: The unique chemical structure may create favorable interactions with certain drug molecules, leading to higher encapsulation efficiencies.

Experimental Workflow for Liposome Formulation

The following diagram illustrates the workflow for preparing liposomes incorporating N-palmitoyl-L-serine methyl ester using the thin-film hydration method followed by extrusion.

Liposome_Formulation_Workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sizing Size Reduction cluster_purification Purification prep1 Dissolve Lipids in Organic Solvent (e.g., Chloroform/Methanol) prep2 Rotary Evaporation to Form Thin Film prep1->prep2 prep3 Vacuum Desiccation to Remove Residual Solvent prep2->prep3 hyd1 Hydrate with Aqueous Buffer containing Drug prep3->hyd1 Dry Lipid Film hyd2 Vortexing to form Multilamellar Vesicles (MLVs) hyd1->hyd2 size1 Extrusion through Polycarbonate Membranes hyd2->size1 MLV Suspension size2 Formation of Small Unilamellar Vesicles (SUVs) size1->size2 pur1 Removal of Unencapsulated Drug (e.g., Size Exclusion Chromatography) size2->pur1 SUV Suspension

Caption: Liposome formulation workflow.

Detailed Protocol for Liposome Preparation

Materials:

  • Primary phospholipid (e.g., DSPC)

  • Cholesterol

  • N-palmitoyl-L-serine methyl ester

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform:methanol 2:1 v/v)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and N-palmitoyl-L-serine methyl ester in the organic solvent in a round-bottom flask. A typical molar ratio could be 55:40:5 (DSPC:Cholesterol:N-palmitoyl-L-serine methyl ester).

    • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the aqueous buffer containing the dissolved drug to a temperature above the lipid phase transition temperature.

    • Add the warm buffer to the lipid film and hydrate for 1 hour with gentle rotation.

    • Vortex the suspension to form multilamellar vesicles (MLVs).[11]

  • Size Reduction (Extrusion):

    • Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Pass the MLV suspension through the extruder multiple times (e.g., 11 passes) to form small unilamellar vesicles (SUVs).

  • Purification:

    • Separate the liposome-encapsulated drug from the unencapsulated drug using size exclusion chromatography.

Part 3: Application in Solid Lipid Nanoparticle (SLN) Drug Delivery

SLNs are colloidal carriers made from solid lipids that are solid at both room and body temperature.[12] They offer advantages such as controlled drug release and protection of labile drugs from degradation.

Rationale for Use in SLNs

Incorporating N-palmitoyl-L-serine methyl ester into an SLN formulation could:

  • Act as a Co-surfactant: Its amphiphilic nature can help stabilize the nanoparticle dispersion.

  • Modify the Lipid Matrix: The presence of a different lipid molecule can create imperfections in the crystal lattice of the solid lipid, potentially increasing drug loading capacity.

  • Functionalize the Surface: The serine headgroup on the surface can influence the biological interactions of the SLNs.

Experimental Workflow for SLN Formulation

The following diagram illustrates the workflow for preparing SLNs incorporating N-palmitoyl-L-serine methyl ester using the hot homogenization followed by ultrasonication method.

SLN_Formulation_Workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification and Nanoparticle Formation lp1 Melt Solid Lipid and N-palmitoyl-L-serine methyl ester lp2 Dissolve Lipophilic Drug in Molten Lipid lp1->lp2 em1 Add Aqueous Phase to Lipid Phase lp2->em1 Molten Lipid Phase ap1 Dissolve Surfactant in Water ap2 Heat to the Same Temperature as Lipid Phase ap1->ap2 ap2->em1 Hot Aqueous Phase em2 High-Shear Homogenization to form a Coarse Emulsion em1->em2 em3 Ultrasonication to form a Nanoemulsion em2->em3 em4 Cool Down to form SLNs em3->em4

Caption: SLN formulation workflow.

Detailed Protocol for SLN Preparation

Materials:

  • Solid lipid (e.g., glyceryl monostearate)

  • N-palmitoyl-L-serine methyl ester

  • Lipophilic drug

  • Surfactant (e.g., Poloxamer 188)

  • Purified water

  • High-shear homogenizer

  • Probe sonicator

Procedure:

  • Preparation of Lipid Phase:

    • Melt the solid lipid and N-palmitoyl-L-serine methyl ester together at a temperature approximately 5-10°C above the melting point of the solid lipid.[13] A typical weight ratio could be 9:1 (Solid lipid:N-palmitoyl-L-serine methyl ester).

    • Dissolve the lipophilic drug in the molten lipid mixture.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the molten lipid phase under continuous stirring with a high-shear homogenizer to form a coarse oil-in-water emulsion.[12]

    • Subject the coarse emulsion to high-power ultrasonication to reduce the droplet size and form a nanoemulsion.[14]

  • Nanoparticle Formation:

    • Cool the nanoemulsion to room temperature while stirring to allow the lipid droplets to solidify and form SLNs.

Part 4: Characterization of Formulated Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated liposomes and SLNs.[15]

Table 2: Key Characterization Techniques

ParameterTechniquePurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average particle size and size distribution, which are critical for in vivo performance.[16]
Zeta Potential Laser Doppler VelocimetryTo measure the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.[16]
Morphology Transmission Electron Microscopy (TEM) / Cryo-TEMTo visualize the shape and structure of the nanoparticles.
Encapsulation Efficiency and Drug Loading UV-Vis Spectroscopy or HPLC (after separation of free drug)To quantify the amount of drug successfully encapsulated within the nanoparticles.
Crystallinity (for SLNs) Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD)To assess the physical state of the lipid matrix, which affects drug loading and release.[16]
In Vitro Drug Release Dialysis Bag MethodTo evaluate the release profile of the encapsulated drug over time under physiological conditions.

Conclusion and Future Perspectives

N-palmitoyl-L-serine methyl ester represents a promising, novel excipient for the development of advanced drug delivery systems. Its unique amphiphilic structure, derived from biocompatible building blocks, offers the potential to enhance the stability, drug loading, and biological performance of liposomes and solid lipid nanoparticles. The protocols detailed in these application notes provide a robust framework for researchers to explore the utility of this functionalized lipid in their drug delivery research.

Future studies should focus on the systematic evaluation of the impact of varying the concentration of N-palmitoyl-L-serine methyl ester on the physicochemical properties and in vitro/in vivo performance of the nanoparticles. Furthermore, investigating the specific interactions of the serine headgroup with cell surface receptors could open new avenues for targeted drug delivery. The exploration of this and other novel N-acyl amino acid esters will undoubtedly contribute to the ongoing innovation in the field of nanomedicine.

References

  • Müller, R. H., Mäder, K., & Gohla, S. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery - a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 161-177.
  • Tenchov, R., Bird, R., Curtze, A. E., & Zhou, Q. (2021). Lipid Nanoparticles─From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement. ACS Nano, 15(11), 16982-17015.
  • Chatterjee, S. (1994). Neutral sphingomyelinase action induces signal transduction of tumor necrosis factor in increasing cholesteryl ester synthesis in human fibroblasts. Journal of Biological Chemistry, 269(2), 879-882.
  • Lechtman, E., & Avnir, D. (2017). N-Acylated Amino Acids: A New Class of Chiral Gels. Langmuir, 33(43), 12341-12348.
  • Mitchell, M. J., Billingsley, M. M., Haley, R. M., Wechsler, M. E., Peppas, N. A., & Langer, R. (2021). Engineering precision nanoparticles for drug delivery. Nature Reviews Drug Discovery, 20(2), 101-124.
  • Harde, H., Das, M., & Jain, S. (2011). Solid lipid nanoparticles: a promising drug delivery system. Expert Opinion on Drug Delivery, 8(11), 1457-1474.
  • El-Sayed, N. S., & El-Sheshtawy, H. S. (2020). Self-assembly of N-acyl amino acids and their potential applications. Advances in Colloid and Interface Science, 277, 102117.
  • Mehnert, W., & Mäder, K. (2012). Solid lipid nanoparticles: production, characterization and applications. Advanced Drug Delivery Reviews, 64, 83-101.
  • Takehara, M. (1989). Physicochemical properties of N-acyl-L-glutamic acid. Journal of the American Oil Chemists' Society, 66(10), 1483-1486.
  • Pardeshi, C., Rajput, P., & Belgamwar, V. (2012). Solid lipid nanoparticles: an effective and promising drug delivery system. Critical Reviews in Therapeutic Drug Carrier Systems, 29(1), 75-122.
  • Schubert, S., & Müller-Goymann, C. C. (2003). Solvent injection as a new approach for manufacturing lipid nanoparticles. European Journal of Pharmaceutics and Biopharmaceutics, 55(1), 125-131.
  • Avanti Polar Lipids. (n.d.). Liposome Preparation. Retrieved from [Link]

  • Bangham, A. D., Standish, M. M., & Watkins, J. C. (1965). Diffusion of univalent ions across the lamellae of swollen phospholipids. Journal of Molecular Biology, 13(1), 238-252.
  • Wang, A., Dong, S., & Tan, J. (2025).
  • Gour, N., et al. (2014). Self-assembly of nonaromatic amino acids into amyloid-like aggregates.
  • Beauchamp, L. M., et al. (1987). Amino acid ester prodrugs of acyclovir. Antiviral Chemistry & Chemotherapy, 3(3), 157-164.
  • Bradshaw, H. B., & Walker, J. M. (2005). The expanding field of N-acyl amides. British Journal of Pharmacology, 144(4), 457-465.
  • Pucci, M., & Gasperi, T. (2019). New N-acyl amino acid-functionalized biodegradable polyesters for pharmaceutical and biomedical applications. RSC Advances, 9(28), 16005-16014.
  • Sheehan, J. C., & Johnson, D. A. (1954). THE SYNTHESIS AND REACTIONS OF N-ACYL THIOL AMINO ACIDS. Journal of the American Chemical Society, 76(6), 1582-1585.
  • Gasperi, T., et al. (2016). New N-acyl amino acid-functionalized biodegradable polyesters for pharmaceutical and biomedical applications. RSC Advances, 6(108), 106935-106943.
  • Sreenu, M., et al. (2017). Surface and Antimicrobial Properties of N-Palmitoyl Amino Acid-Based Surfactants. Journal of Surfactants and Detergents, 20(6), 1337-1347.
  • Zubenko, A. A., & Zhirnov, V. V. (2000). The synthesis, properties, and applications of N-acyl-α-aminoacids. Russian Chemical Reviews, 69(2), 115-132.
  • Cheng, Q., & Wei, T. (2022). Phosphatidylserine Lipid Nanoparticles Promote Systemic RNA Delivery to Secondary Lymphoid Organs. ACS Nano.
  • Characterization and Stability of Nanostructured Lipid Carriers as Drug Delivery System. (2011). International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 2), 134-138.
  • Kumar, R., et al. (2021). Development and Characterization of Lipid Based Nano Drug Delivery Systems for Some Poorly Bioavailable Drugs. International Journal for Innovative Research in Multidisciplinary Field, 7(5), 1-8.
  • AZoM. (2025). Characterizing Lipid Nanoparticles and Liposomes. Retrieved from [Link]

  • Wissing, S. A., Kayser, O., & Müller, R. H. (2004). Solid lipid nanocarriers in drug delivery: characterization and design. Expert Opinion on Drug Delivery, 1(1), 117-128.
  • Garner, P., & Park, J. M. (1990). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses, 69, 18.
  • Stetinova, V., et al. (2001). Synthesis and fungicidal activity of lipophylic N- and O-acyl derivatives of beta-hydroxy DL-alpha-amino acids. Pharmazie, 56(8), 643-646.
  • Ram-On, M., et al. (2022). Incorporation of phosphatidylserine improves efficiency of lipid based gene delivery systems. Journal of Controlled Release, 348, 336-345.
  • SCIEX. (n.d.). Characterization of liposomes as a drug delivery vehicle. Retrieved from [Link]

  • Islam, M. A., et al. (2022). Development of Amino Acid-Modified Biodegradable Lipid Nanoparticles for siRNA Delivery. Pharmaceutics, 14(9), 1888.
  • Bradshaw, H. B., et al. (2006). N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons. British Journal of Pharmacology, 148(2), 239-250.
  • Di Marzo, V., & De Petrocellis, L. (2012). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 2(1), 60-80.
  • Szulc, A., & Obuchowska, A. (2020). Preparation of methyl ester of L-serine.
  • Ionescu, S., et al. (2019).
  • Chen, B., et al. (2021). Protein palmitoylation: an emerging regulator of inflammatory signaling and diseases. Cell & Bioscience, 11(1), 1-17.
  • Martin, B. R., et al. (1989). Characterization of the lipophilicity of natural and synthetic analogs of delta 9-tetrahydrocannabinol and its relationship to pharmacological potency. Pharmacology Biochemistry and Behavior, 34(3), 547-552.
  • Burstein, S. (2010). N-Acyl amino acids and their impact on biological processes.
  • CAS. (2025). The future of lipid-based drug delivery systems. Retrieved from [Link]

  • Biology Discussion. (n.d.). Properties of Amino Acids. Retrieved from [Link]

  • Dragicevic, N., & Maibach, H. (2021). Applications of Nanosized-Lipid-Based Drug Delivery Systems in Wound Care. Pharmaceutics, 13(6), 762.
  • Martinez-Luis, S., et al. (2012). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 56(1), 50-57.
  • Lutz, M. (2009). l-Serine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3131.
  • Murariu, O., et al. (2021). Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. Molecules, 26(11), 3122.

Sources

Method

Application Note: Thermodynamic Incorporation and Characterization of N-Palmitoyl Serine Esters in Lipid Monolayers

This Application Note is designed for researchers in membrane biophysics and drug formulation. It details the incorporation of N-palmitoyl serine esters (NPSE) —synthetic ceramide analogs—into lipid monolayers. These pro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in membrane biophysics and drug formulation. It details the incorporation of N-palmitoyl serine esters (NPSE) —synthetic ceramide analogs—into lipid monolayers.

These protocols focus on co-spreading techniques (Langmuir monolayers) to evaluate thermodynamic stability, miscibility, and domain morphology.

Strategic Overview & Scientific Rationale

N-palmitoyl serine esters (NPSEs) are amphiphilic lipoamino acids structurally analogous to ceramides. Unlike standard phospholipids, NPSEs possess a serine backbone with an N-acylated palmitoyl tail and an esterified carboxyl group.

Why incorporate NPSEs?

  • Membrane Modulation: They act as "molecular switches," altering the fluidity and packing density of phospholipid bilayers, relevant for studying lipid rafts.

  • Drug Delivery Vectors: Their ability to form condensed, stable domains makes them excellent candidates for liposomal formulations (stealth liposomes) and pH-sensitive release systems.

  • Chiral Discrimination: The serine headgroup introduces chirality, influencing the supramolecular assembly of the monolayer.

Scope of this Guide: This document provides a validated workflow for:

  • Preparing high-purity spreading solutions.

  • Generating Surface Pressure-Area (

    
    ) isotherms.[1]
    
  • Calculating the Excess Gibbs Free Energy of Mixing (

    
    ) to quantify stability.[1]
    
  • Visualizing domain formation using Brewster Angle Microscopy (BAM).

Pre-Experimental Considerations (The "Secret Sauce")

Success in Langmuir monolayer experiments depends entirely on purity and solvent choice. NPSEs are hydrophobic but possess a polar headgroup (serine hydroxyl + ester), requiring specific solvent polarity.

A. Solvent System Design

Do not use pure chloroform. While the palmitoyl tail dissolves in chloroform, the polar serine headgroup requires a protic co-solvent to prevent aggregation in the syringe.

  • Recommended Solvent: Chloroform:Methanol (9:1 v/v).

  • Purity: HPLC Grade or Spectroscopic Grade (>99.9%).

  • Validation: Check the solvent blank. Compress the barriers with only solvent spread on the subphase. If

    
     rises > 0.2 mN/m, the solvent or trough is contaminated.
    
B. Subphase Preparation
  • Water Quality: Ultrapure Milli-Q water (resistivity 18.2 M

    
    cm, TOC < 5 ppb).
    
  • pH Control:

    • Neutral (pH 7.0): Standard characterization.[2][3][4]

    • Acidic (pH 5.5): Mimics endosomal environments (relevant for drug delivery).

    • Buffer: 10 mM Phosphate or HEPES. Avoid Tris (can act as a surfactant).

Experimental Workflow

Diagram 1: Incorporation & Characterization Logic

The following flowchart outlines the critical path from solution preparation to thermodynamic analysis.

MonolayerWorkflow Prep Solution Prep (CHCl3:MeOH 9:1) Spread Co-Spreading (Drop-wise) Prep->Spread  Inject Clean Trough Cleaning (Plasma/Ethanol) Clean->Spread  Clean Interface Evap Solvent Evaporation (15 min) Spread->Evap  Equilibration Compress Compression (5-10 mm/min) Evap->Compress  Isotherm Analyze Thermodynamic Analysis Compress->Analyze  Data Extraction

Caption: Step-by-step workflow for generating reproducible NPSE/Lipid isotherms.

Protocol: Binary Mixture Incorporation (Co-Spreading)

This protocol describes incorporating NPSE into a matrix lipid (e.g., DPPC or DMPC) to study interaction effects.

Step 1: Stock Solution Preparation
  • Prepare a 1 mM stock solution of the matrix lipid (e.g., DPPC) in Chloroform/Methanol (9:1).

  • Prepare a 1 mM stock solution of NPSE in Chloroform/Methanol (9:1).

  • Mixing: Create binary mixtures in glass vials at desired molar fractions (

    
    ):
    
    • 0.0 (Pure Lipid)

    • 0.2

    • 0.4[5]

    • 0.6

    • 0.8

    • 1.0 (Pure NPSE)

Step 2: Trough Setup & Spreading
  • Cleaning: Wipe the Teflon trough with ethanol, then rinse 3x with ultrapure water. Aspirate the surface to remove dust.

  • Filling: Fill with subphase until a positive meniscus forms (approx. 2-3 mm above the rim).

  • Spreading: Using a Hamilton microsyringe, deposit 20–50

    
    L of the binary mixture drop-wise onto the water surface.
    
    • Technique: Touch the needle tip to the meniscus or let the drop fall from < 2mm height. Distribute drops evenly across the available area.

  • Evaporation: Wait 15 minutes to allow solvents to evaporate and the monolayer to equilibrate.

Step 3: Compression (Isotherm Generation)
  • Zeroing: Reset the Wilhelmy plate balance to 0 mN/m.

  • Compression Rate: Set barrier speed to 5–10 mm/min (approx. 2-3 Å

    
    /molecule/min).
    
    • Note: Faster rates induce non-equilibrium artifacts; slower rates risk contamination.

  • Termination: Stop compression upon monolayer collapse (sharp drop in pressure) or reaching the safety limit of the trough.

Data Analysis: Thermodynamics of Mixing

To prove that NPSE is truly "incorporated" and interacting with the lipid (rather than forming separate islands), you must calculate the Excess Gibbs Free Energy of Mixing (


) .
A. Data Extraction

From your isotherms, extract the Mean Molecular Area (


)  at specific surface pressures (

mN/m).
B. Calculation Logic[6]
  • Ideal Area (

    
    ):  Calculate what the area would be if the lipids didn't interact.
    
    
    
    
    (Where
    
    
    is mole fraction and
    
    
    is the area of the pure components at the same pressure).
  • Excess Area (

    
    ): 
    
    
    
    
    • Negative

      
      :  Condensation (Attractive forces, good packing).
      
    • Positive

      
      :  Expansion (Repulsive forces, steric hindrance).
      
  • Excess Gibbs Free Energy (

    
    ): 
    
    
    
    
    • 
      :  Spontaneous, stable mixing (Thermodynamically favorable).
      
    • 
      :  Phase separation (Immiscibility).
      
Diagram 2: Thermodynamic Interpretation

ThermoLogic Input Isotherm Data (Area vs. Pressure) Calc Calculate Excess Area (A_measured - A_ideal) Input->Calc ResultNeg Negative Deviation (Condensation) Calc->ResultNeg A < A_ideal ResultPos Positive Deviation (Expansion) Calc->ResultPos A > A_ideal InterNeg Strong Attraction (H-Bonding / VdW) ResultNeg->InterNeg InterPos Steric Hindrance (Headgroup Repulsion) ResultPos->InterPos

Caption: Decision tree for interpreting mixing behavior between NPSE and phospholipids.

Summary of Expected Results

The following table summarizes typical behavior for NPSEs when mixed with standard DPPC lipids.

ParameterObservationInterpretation
Collapse Pressure (

)
High (> 45 mN/m)Indicates a highly stable monolayer, typical of long-chain amides.
Isotherm Shape Steep slope (Low compressibility)NPSEs form rigid, "Solid-like" (S) or "Liquid-Condensed" (LC) phases due to H-bonding.
Mixing with DPPC Negative

NPSEs usually condense DPPC monolayers, reducing fluidity (similar to cholesterol).
BAM Imaging Star-shaped or dendritic domainsChiral interactions in the serine headgroup often lead to fractal domain growth during phase transition.

Troubleshooting & Quality Control

  • Hysteresis Loops: Perform a compression-expansion cycle. If the curves do not overlap, the monolayer is either unstable (loss of material to subphase) or kinetically trapped. NPSEs are generally stable, so hysteresis suggests aggregation.

  • Leakage: If the area decreases at constant pressure (Isobaric creep), the NPSE might be slightly soluble. Solution: Saturate the subphase with the NPSE (rarely needed for palmitoyl chains) or increase compression speed slightly.

  • Reproducibility: Ensure the temperature is controlled within

    
    C. Phase transitions in serine esters are highly temperature-sensitive.
    

References

  • Langmuir Monolayer Techniques (General Methodology)

    • Source: KSV NIMA / Biolin Scientific Applic
    • Link:

  • Chiral Interactions in Amino Acid Monolayers

    • Title: Microscopic study of chiral interactions in Langmuir monolayer: Monolayers of N-palmitoyl aspartic acid and N-stearoyl serine methyl ester.
    • Source:Colloids and Surfaces A: Physicochemical and Engineering Aspects (Elsevier).
    • Link:[Link]

  • Thermodynamics of Lipid Mixing

    • Title: Excess Gibbs free energy for mixed monolayers.[6][7][8]

    • Source:ResearchG
    • Link:[Link]

  • Lipoamino Acid Synthesis & Properties

    • Title: Synthesis and properties of poly(L-homoserine) and related serine derivatives.[9]

    • Source:National Science Found
    • Link:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Silica Chromatography Purification of N-palmitoyl-L-serine methyl ester

Welcome to the technical support center for the purification of N-palmitoyl-L-serine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of silica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-palmitoyl-L-serine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of silica chromatography for this specific lipophilic amino acid ester. Here, we address common challenges and provide in-depth, field-proven insights to optimize your purification process, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

General Principles & Initial Setup

Q1: What are the key properties of N-palmitoyl-L-serine methyl ester to consider for silica chromatography?

A1: N-palmitoyl-L-serine methyl ester is a lipophilic molecule due to the long C16 palmitoyl chain. The presence of the amide and ester functional groups, along with the hydroxyl group of the serine moiety, provides some polarity. This amphipathic nature is central to designing the purification strategy. The molecule's polarity will dictate its interaction with the polar silica stationary phase.[1][2]

Q2: How do I select the appropriate silica gel for this purification?

A2: For preparative purification of N-palmitoyl-L-serine methyl ester, a silica gel with a particle size of 40-63 µm (230-400 mesh) is a standard choice for flash chromatography.[3] The choice of pore size is also critical; a 60 Å pore size is generally suitable for small molecules like this one. For more challenging separations, using a higher-quality silica with a tighter particle size distribution can improve resolution.[4]

Q3: How do I choose an appropriate solvent system (mobile phase) for TLC analysis and column chromatography?

A3: A systematic approach starting with Thin Layer Chromatography (TLC) is essential.[3] For a lipophilic compound like N-palmitoyl-L-serine methyl ester, begin with a non-polar solvent and gradually increase the polarity.

  • Initial Screening: Start with a binary solvent system, typically a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.

  • Recommended Starting Ratios:

    • Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v)

    • Dichloromethane:Methanol (e.g., 99:1, 98:2, 95:5 v/v)

  • Target Rf Value: Aim for an Rf value of approximately 0.3 for your target compound on the TLC plate.[5] This generally translates to good separation on a column. A solvent system of n-butanol, acetic acid, and water (often in a 4:1:1 or 60:25:15 ratio) is commonly used for amino acids and their derivatives and could be adapted.[6][7]

Column Packing and Sample Loading

Q4: What is the best way to pack a silica gel column for this purification?

A4: Proper column packing is crucial to avoid issues like channeling and poor separation.[8] The "slurry packing" method is generally preferred for silica gel.[5][9]

Protocol for Slurry Packing:

  • Place a small plug of cotton or glass wool at the bottom of the column.[9]

  • Add a thin layer of sand (approximately 0.5-1 cm).[5]

  • In a separate beaker, create a slurry of the required amount of silica gel in your initial, least polar eluting solvent.

  • Pour the slurry into the column, ensuring no air bubbles are trapped.[9]

  • Gently tap the column to help the silica settle into a uniform bed.[5]

  • Once settled, add another layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.[5]

Q5: Should I use wet or dry loading for my N-palmitoyl-L-serine methyl ester sample?

A5: The choice between wet and dry loading depends on the solubility of your crude sample.

  • Wet Loading: If your crude product is an oil or dissolves readily in a small amount of the initial, non-polar mobile phase, wet loading is a straightforward option.[5][8] Dissolve the sample in the minimum volume of solvent and carefully apply it to the top of the column.[10]

  • Dry Loading: This method is highly recommended if your compound has limited solubility in the starting elution solvent or if you need to load a larger sample amount.[8][11] Dry loading often leads to better resolution by ensuring the sample is applied as a narrow, concentrated band.[12]

Protocol for Dry Loading:

  • Dissolve your crude sample in a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (typically 2-3 times the weight of your crude sample) to the solution.[5][11]

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[12][13]

  • Carefully add this powder to the top of your packed column.

  • Add a protective layer of sand on top.[5]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of N-palmitoyl-L-serine methyl ester.

Problem 1: Poor Separation of the Target Compound from Impurities.

Possible Cause Solution
Inappropriate Solvent System The polarity of the mobile phase may be too high, causing all compounds to elute too quickly. Re-optimize the solvent system using TLC to achieve a target Rf of ~0.3.[5]
Co-elution with a Similar Polarity Impurity Implement a gradient elution.[8][14] Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of compounds with similar properties.[8] For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
Column Overloading The amount of crude material is too high for the amount of silica gel. A general rule is to use a silica-to-sample weight ratio of 30:1 for easy separations and up to 100:1 for more difficult ones.[5] Reduce the sample load or use a larger column.[1][14]
Poorly Packed Column Cracks or channels in the silica bed will lead to uneven solvent flow and band broadening. Repack the column carefully using the slurry method.[8][9]

Problem 2: The Compound is Not Eluting from the Column.

Possible Cause Solution
Solvent Polarity is Too Low The mobile phase is not strong enough to displace the compound from the silica gel. Gradually increase the polarity of the eluent. For instance, if you are using a hexane:ethyl acetate system, increase the proportion of ethyl acetate. If necessary, add a small percentage of a more polar solvent like methanol.
Compound Degradation on Acidic Silica Silica gel is slightly acidic and can cause degradation of sensitive compounds.[15] To test for this, spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots appear.[16] If degradation is suspected, you can either use a different stationary phase like alumina or deactivate the silica by pre-treating it with a solvent system containing a small amount of a base like triethylamine (1-3%).[12]
Irreversible Adsorption The amide or hydroxyl groups may be strongly interacting with the silanol groups on the silica surface. Adding a small amount of a competitive polar modifier to the mobile phase, such as methanol or a trace of acetic acid, can help to elute the compound.

Problem 3: The Column is Running Slow or Becomes Blocked.

Possible Cause Solution
Precipitation of Sample at the Top of the Column This can happen if the sample is loaded in a solvent that is much more polar than the initial mobile phase. Use the dry loading technique to avoid this.[11] If a blockage occurs, it may be possible to carefully remove the top layer of sand and silica and replace it.
Silica Fines Blocking the Frit Using a lower quality silica gel with a wide particle size distribution can lead to fines clogging the column outlet. Ensure you are using high-quality silica gel.
High Viscosity of the Mobile Phase Some solvent mixtures can be more viscous, leading to slower flow rates. Ensure your solvent ratios are appropriate. Dichloromethane, for instance, can lead to slower column execution.[12]

Visualizing the Workflow

A well-planned workflow is essential for successful purification.

PurificationWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Optimize Solvent System) Column_Prep 2. Column Preparation (Slurry Packing) TLC->Column_Prep Sample_Prep 3. Sample Preparation (Wet or Dry Loading) Column_Prep->Sample_Prep Loading 4. Load Sample Sample_Prep->Loading Elution 5. Elution (Isocratic or Gradient) Loading->Elution Collection 6. Fraction Collection Elution->Collection Fraction_Analysis 7. Fraction Analysis (TLC) Collection->Fraction_Analysis Pooling 8. Pool Pure Fractions Fraction_Analysis->Pooling Evaporation 9. Solvent Evaporation Pooling->Evaporation Final_Analysis 10. Final Purity Analysis (NMR, MS) Evaporation->Final_Analysis

Caption: A typical workflow for silica column chromatography.

Troubleshooting Decision Tree

When encountering issues, a logical decision-making process can quickly identify the root cause.

TroubleshootingTree Start Problem Encountered Poor_Sep Poor Separation? Start->Poor_Sep No_Elution Compound Not Eluting? Start->No_Elution Slow_Flow Slow Flow / Blockage? Start->Slow_Flow Grad_Elution Try Gradient Elution Poor_Sep->Grad_Elution Yes Check_Loading Check Sample Load Poor_Sep->Check_Loading No Inc_Polarity Increase Solvent Polarity No_Elution->Inc_Polarity Yes Check_Degradation Check for Degradation No_Elution->Check_Degradation No Dry_Load Use Dry Loading Slow_Flow->Dry_Load Yes Check_Fines Check for Fines Slow_Flow->Check_Fines No Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Too High Repack Repack Column Check_Loading->Repack OK Deactivate_Silica Deactivate Silica (e.g., with Triethylamine) Check_Degradation->Deactivate_Silica Degradation Observed New_Silica Use Higher Quality Silica Check_Fines->New_Silica Fines Present

Caption: A decision tree for troubleshooting common chromatography issues.

By following these guidelines and systematically addressing any issues that arise, you can significantly improve the efficiency and success of your N-palmitoyl-L-serine methyl ester purifications.

References

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. ()
  • Role of Silica Gel in Phytochemical Extraction and Purification - Column Chrom
  • Running a Silica Gel Column - CommonOrganicChemistry.com ()
  • How to Improve Column Chromatography Separation - Ore
  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester ()
  • Understanding Preparative Silica Columns for Chrom
  • Hydrophobic (lipophilic)
  • The Methods of Sample Loading in Flash Column - Hawach ()
  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester ()
  • HOW TO: Sample loading methods in flash chrom
  • How to get proper separation during column chromatography? : r/OrganicChemistry - Reddit ()
  • Column chrom
  • What is the best solvent system for amino acid thin layer chromatography?
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester ()
  • 5 Things to Consider When Selecting a Chrom
  • Recent problems with silica gel chromatography - ResearchG
  • Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applic

Sources

Optimization

Preventing hydrolysis of methyl ester groups during lipid synthesis

Topic: Preventing Hydrolysis of Methyl Ester Groups During Lipid Synthesis Mission Statement: Welcome to the LipidSynthesis TechGuard. This guide addresses the chemical fragility of methyl ester moieties in synthetic lip...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Methyl Ester Groups During Lipid Synthesis

Mission Statement: Welcome to the LipidSynthesis TechGuard. This guide addresses the chemical fragility of methyl ester moieties in synthetic lipids (e.g., FAMEs, phospholipids, LNPs). Methyl esters are susceptible to hydrolysis (cleavage by water) and transesterification (exchange with solvent alcohols). This guide provides self-validating protocols to preserve these groups through synthesis, workup, and purification.

Module 1: Reaction Strategy (Synthesis Phase)
Q: My methyl ester hydrolyzes during the acylation step. Why is this happening?

A: If you are attaching a fatty acid to a backbone (like glycerol) that already contains a methyl ester, or if you are forming the methyl ester itself, the culprit is likely uncontrolled pH or nucleophilic attack by water.

The Mechanism of Failure: Under basic conditions (pH > 10), hydroxide ions (


) attack the carbonyl carbon of the ester, leading to irreversible saponification (cleavage). Under acidic conditions with heat, water acts as the nucleophile.

The Solution: Steglich Esterification Avoid Schotten-Baumann conditions (aqueous NaOH). Instead, use Steglich Esterification . This method uses Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and 4-Dimethylaminopyridine (DMAP) as a catalyst.

  • Why it works: It proceeds at room temperature and near-neutral pH.[1] The water byproduct is chemically trapped by DCC to form insoluble dicyclohexylurea (DCU), driving the equilibrium toward ester formation (Le Chatelier’s principle) without requiring external heat or strong acid/base.

Protocol: Steglich Esterification for Labile Lipids

  • Dissolve: 1.0 eq Carboxylic Acid + 1.0-1.2 eq Alcohol (Lipid backbone) in anhydrous Dichloromethane (DCM).

  • Catalyst: Add 0.1 eq DMAP.

  • Activate: Cool to 0°C. Add 1.1 eq DCC dissolved in DCM dropwise.

  • React: Allow to warm to Room Temp (RT). Stir 12-24h.

  • Filter: Filter off the white DCU precipitate.

  • Validate: Check TLC. If the ester spot is faint, ensure reagents were anhydrous.

Module 2: Workup & Isolation (The "Methanol Trap")
Q: I see a "transesterified" byproduct (e.g., ethyl ester instead of methyl) after workup. What went wrong?

A: You likely used an alcohol solvent (Ethanol or Methanol) during the quench or workup while the pH was not exactly 7.

The "Methanol Trap": In the presence of even trace acid or base, dissolving a methyl ester in ethanol (or vice versa) causes transesterification .

  • Equation:

    
    
    

Troubleshooting Guide:

Symptom Probable Cause Corrective Action
Product Loss to Aqueous Layer Formation of carboxylate salt (Saponification).Acidify aqueous layer to pH 4-5 with dilute HCl or

before extraction.
Emulsions Amphiphilic lipid formation due to partial hydrolysis.Add brine (saturated NaCl) to increase ionic strength. Do NOT add base.
Unexpected Ester Mass Transesterification with workup solvent.NEVER use alcohols (MeOH/EtOH) in workup if catalyst traces remain. Use Acetone or DCM.
Module 3: Purification (The Silica Risk)
Q: My product degrades on the silica column. Is silica gel safe?

A: Standard silica gel is acidic (pH ~4.0 - 5.0) due to surface silanol groups (


). For highly sensitive methyl esters, this acidity is sufficient to catalyze hydrolysis if the mobile phase contains moisture, or isomerization of double bonds.

The Solution: Neutralization of the Stationary Phase You must buffer the silica surface to prevent acid-catalyzed hydrolysis.

Protocol: Triethylamine (TEA) Passivation

  • Prepare Slurry: Mix Silica Gel 60 with your starting mobile phase (e.g., Hexane).

  • Add Base: Add 1% Triethylamine (TEA) or 1% Pyridine to the slurry.

  • Pack: Pour the column.

  • Flush: Flush with 2-3 column volumes of solvent without TEA to remove excess base (prevents base-catalyzed hydrolysis).

  • Run: Load your sample. The surface silanols are now neutralized (capped by TEA).

Alternative: Use Neutral Alumina (Grade III) instead of silica for extremely labile esters.

Module 4: Visualization of Stability Logic

The following diagram illustrates the critical decision points to prevent hydrolysis.

LipidStability Start Lipid Synthesis Goal: Preserve Methyl Ester Reaction Reaction Phase Start->Reaction Cond1 Condition Check: High pH (>10) or Heat? Reaction->Cond1 Workup Workup Phase Cond2 Solvent Check: Using MeOH/EtOH? Workup->Cond2 Purification Purification Phase Cond3 Stationary Phase: Standard Silica? Purification->Cond3 Cond1->Workup No (Used Steglich/DCC) Hydrolysis FAILURE: Hydrolysis / Saponification Cond1->Hydrolysis Yes Cond2->Purification No (Used DCM/Ether) TransEst FAILURE: Transesterification Cond2->TransEst Yes (w/ catalyst) Cond3->Hydrolysis Yes (Acidic Surface) Success SUCCESS: Intact Methyl Ester Cond3->Success No (Used TEA-Buffered Silica)

Figure 1: Critical Control Points (CCP) for preventing ester degradation during synthesis workflows.

Module 5: Storage & Post-Synthesis
Q: How do I store methyl esters long-term?

A: Hydrolysis is a chemical reaction that requires water and energy . Remove both.

Storage Protocol:

  • Drying: Final product must be dried under high vacuum (< 1 mbar) for >4 hours to remove trace water.

  • Inert Atmosphere: Flush the vial with Argon or Nitrogen. Oxygen can cause peroxidation of lipid tails, which produces water as a byproduct, triggering secondary hydrolysis.

  • Solvent: If storing in solution, use anhydrous Benzene or Toluene . Avoid storing in Methanol (transesterification risk over months).

  • Temperature: Store at -20°C or -80°C.

References
  • Steglich Esterification Mechanism & Utility

    • Neises, B., & Steglich, W. (1978).[2][3] "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition.

    • Source: /

  • Silica Gel Acidity & Transesterification Risks

    • Wuts, P. G. M. (2014).[4] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[4] (Standard text on ester stability).

    • Source:

  • Lipid Stability & Storage

    • Avanti Polar Lipids. "Technical Support: Storage and Handling of Lipids".
    • Context: Industry standard for lipid handling.
    • Source:

  • Transesterification on Silica

    • N. Remme, et al. (2007).[5] "Sc(OTf)3 catalyzed transesterification". Synlett.

    • Source:

Sources

Troubleshooting

Handling moisture sensitivity in N-palmitoyl-L-serine methyl ester storage

Topic: Handling Moisture Sensitivity in N-Palmitoyl-L-Serine Methyl Ester Storage Document ID: TS-LIPID-042 Last Updated: 2026-02-12 Status: Active Executive Summary & Chemical Profile N-Palmitoyl-L-Serine Methyl Ester (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity in N-Palmitoyl-L-Serine Methyl Ester Storage Document ID: TS-LIPID-042 Last Updated: 2026-02-12 Status: Active

Executive Summary & Chemical Profile

N-Palmitoyl-L-Serine Methyl Ester (N-PSME) is a synthetic lipid-amino acid conjugate often used as a reference standard in lipidomics or a precursor in sphingolipid analog synthesis.

While the palmitoyl tail provides hydrophobic stability, the serine methyl ester headgroup introduces significant moisture sensitivity. The primary failure mode for this compound is ester hydrolysis , catalyzed by trace moisture and temperature fluctuations, leading to the formation of N-palmitoyl-L-serine (free acid) and methanol.

Chemical Susceptibility Profile
FeatureRisk FactorConsequence
Methyl Ester HighHydrolysis to carboxylic acid (loss of purity).
Amide Bond LowGenerally stable, but susceptible to extreme pH.
Hydroxyl Group ModerateHygroscopic; attracts atmospheric water.
Physical State Waxy SolidProne to "caking" if moisture barrier is breached.

The Science of Instability: Why It Degrades

To handle N-PSME correctly, you must understand the degradation pathway. Unlike unsaturated lipids that oxidize, N-PSME hydrolyzes. This reaction is autocatalytic in the presence of moisture because the serine hydroxyl group can facilitate the attack of water on the ester carbonyl.

Degradation Pathway Diagram

The following diagram illustrates the irreversible breakdown of N-PSME when exposed to humid environments.

HydrolysisPath NPSME N-Palmitoyl-L-Serine Methyl Ester (Intact) Intermediate Tetrahedral Intermediate NPSME->Intermediate Nucleophilic Attack Moisture Atmospheric Moisture (H2O) Moisture->Intermediate FreeAcid N-Palmitoyl-L-Serine (Degradant) Intermediate->FreeAcid Ester Cleavage Methanol Methanol (Byproduct) Intermediate->Methanol

Figure 1: Mechanism of moisture-induced hydrolysis in serine esters. Note that the reaction yields a free acid impurity that alters solubility and retention time.

The "Golden Protocol" for Storage

This protocol is designed to be a self-validating system. If followed, the integrity of the compound is mechanically assured.

Phase A: Arrival & Equilibration (Critical Step)

The Error: Opening the cold shipment immediately upon arrival. The Fix:

  • Inspect: Verify dry ice remains (if shipped frozen).

  • Equilibrate: Place the sealed vial in a desiccator at room temperature for 3–4 hours .

    • Why? Opening a cold vial in a warm lab causes immediate condensation of atmospheric water onto the hygroscopic solid. This water gets trapped inside when you re-close the vial.

Phase B: Aliquoting (The "One-and-Done" Rule)

Repeated freeze-thaw cycles are the enemy. Create single-use aliquots immediately.

  • Dissolve: If the compound is to be used in solution, dissolve the entire stock in dry Chloroform:Methanol (2:1) or anhydrous DMSO.

  • Aliquot: Dispense into amber glass vials with Teflon-lined caps.

  • Evaporate (Optional but Recommended): If storing as a solid, evaporate solvent under a stream of Argon (heavier than air, provides a better blanket than Nitrogen).

  • Seal: Parafilm is insufficient. Use high-quality screw caps.

Phase C: Long-Term Storage Workflow

StorageWorkflow Start Received N-PSME Desiccator Desiccator (RT) 3-4 Hours Start->Desiccator Decision Use Immediately? Desiccator->Decision Aliquot Aliquot under Argon (Glass Vials) Decision->Aliquot No Experiment Experimental Use Decision->Experiment Yes Freezer Store at -20°C (Secondary Container + Desiccant) Aliquot->Freezer Freezer->Desiccator Next Use (Do NOT Thaw Open)

Figure 2: The closed-loop storage cycle. Note the return path requires re-equilibration in a desiccator.

Troubleshooting Guide & FAQs

Scenario 1: Physical Change

User Report: "The white powder has turned into a sticky, translucent wax." Diagnosis: Hygroscopic Failure. The lipid tail is hydrophobic, but the serine headgroup has absorbed water, creating a semi-solid lipid-water phase. Immediate Action:

  • Do not use for quantitative standards.

  • Attempt to dry under high vacuum (lyophilizer) for 24 hours.

  • Run a TLC (Thin Layer Chromatography) to check for hydrolysis.

Scenario 2: NMR Anomalies

User Report: "My 1H-NMR shows a small singlet at ~3.6 ppm and a broad peak at ~10 ppm that wasn't there before." Diagnosis: Hydrolysis Confirmed.

  • ~3.6 ppm: This is likely free Methanol (byproduct).

  • ~10 ppm: This indicates the carboxylic acid proton of the hydrolyzed N-palmitoyl-L-serine.

  • Solution: Repurification is required (Silica gel chromatography), or discard the batch.

Scenario 3: Solubility Issues

User Report: "The compound is not dissolving clearly in Chloroform." Diagnosis: Polarity Shift. The hydrolyzed free acid is less soluble in pure chloroform than the methyl ester. Solution: Add a small amount of Methanol (up to 30%) to the solvent mixture. The free acid requires a more polar solvent system.

Frequently Asked Questions (FAQ)

Q: Can I store N-PSME in aqueous solution (PBS/Water)? A: NO. Serine esters are labile in water, especially at pH > 7.0. The half-life can be as short as hours to days depending on pH and temperature. Always store in organic solvent or as a dry powder.

Q: Which desiccant is best for the secondary container? A: Use Indicating Silica Gel (Orange/Green type, avoid Cobalt Chloride Blue). If the silica turns color, your secondary barrier has failed, and the vial may be compromised.

Q: I only have Nitrogen, not Argon. Is that okay? A: Yes, Nitrogen is acceptable for moisture exclusion. However, because Nitrogen is lighter than air, you must maintain a continuous flow into the vial while capping. Argon is heavier and "sits" in the vial, making it more forgiving during manual capping.

Q: What is the estimated shelf life at -20°C? A:

Condition Estimated Stability
-20°C (Dry, Solid, Argon) > 2 Years
-20°C (In Chloroform) 6–12 Months
4°C (Refrigerator) < 3 Months (Risk of condensation)

| RT (Solution) | < 48 Hours |

References

  • Avanti Polar Lipids. (n.d.). Lipid Storage and Handling. Retrieved from [Link]

  • Koelmel, J. P., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization. PMC. Retrieved from [Link]

  • Hamberg, A. (2015). Serine Hydrolase Selectivity: Mechanisms of Acylation and Deacylation. DiVA Portal. Retrieved from [Link]

  • ResearchGate Community. (2015). Discussion on Stability of Amino Acid Methyl Esters. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Palmitoylated Serine Esters

Executive Summary Palmitoylated serine esters represent a unique analytical challenge in mass spectrometry (MS). Unlike stable N-palmitoyl amides, the O-ester linkage in serine is chemically labile, prone to rapid neutra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Palmitoylated serine esters represent a unique analytical challenge in mass spectrometry (MS). Unlike stable N-palmitoyl amides, the O-ester linkage in serine is chemically labile, prone to rapid neutral loss under standard collision-induced dissociation (CID) conditions. This guide objectively compares fragmentation strategies (CID, HCD, and Negative Ion Mode) to resolve the structural ambiguity of these lipoamino acids.

Key Takeaway: While Positive Mode CID is the industry standard for sensitivity, it often fails to provide structural specificity due to dominant neutral losses. Negative Mode CID or HCD (Higher-energy Collisional Dissociation) are superior alternatives for definitive structural elucidation and acyl chain confirmation.

Part 1: The Mechanistic Landscape

To optimize detection, one must understand the failure points of standard protocols. Palmitoylated serine esters (


 for the core structure) possess an ester bond that is significantly weaker than the peptide backbone amide bonds.
The Fragmentation Problem

In positive ionization mode (


), the proton typically localizes on the amine of the serine headgroup. Under vibrational excitation (CID), the energy rapidly distributes to the weakest link—the ester oxygen—triggering a McLafferty-type rearrangement  or inductive cleavage.
  • Result: The spectrum is dominated by the neutral loss of Palmitic Acid (256 Da), leaving a serine ion (

    
     106) or dehydrated serine (
    
    
    
    88).
  • Consequence: You confirm the presence of a lipid and a serine, but you lose information about which lipid was attached if the sample is complex (e.g., distinguishing palmitoyl vs. palmitoleoyl isomers).

Diagram 1: Fragmentation Mechanism & Pathway

The following diagram illustrates the competing fragmentation pathways that dictate spectral quality.

FragmentationPathway Fig 1. Mechanistic competition between ester cleavage (neutral loss) and structural fragmentation. Precursor Precursor Ion [M+H]+ (m/z ~428) Transition Transition State (Vibrational Excitation) Precursor->Transition Activation NeutralLoss Pathway A: Ester Cleavage (Low Energy / CID) Transition->NeutralLoss Dominant Path Backbone Pathway B: Backbone/Headgroup (High Energy / HCD) Transition->Backbone Competitive Path Prod_NL Product: [Serine+H]+ Neutral Loss: Palmitic Acid (-256 Da) NeutralLoss->Prod_NL Prod_Diag Product: Immonium Ions Lipid Fragment Retention Backbone->Prod_Diag

Part 2: Comparative Analysis of Fragmentation Modes

This section evaluates the three primary methodologies for analyzing palmitoylated serine esters.

Collision Induced Dissociation (CID) - Positive Mode[1]
  • Mechanism: Resonant excitation (Ion Trap) or gas collision (Quadrupole).

  • Performance:

    • Pros: High sensitivity for the precursor ion.

    • Cons: The "Neutral Loss" effect is overwhelming. The spectra are often barren, containing only the precursor and the headgroup fragment (

      
      ).
      
    • Verdict: Good for quantification (SRM/MRM) but poor for identification .

Higher-energy Collisional Dissociation (HCD)[2][3][4]
  • Mechanism: Beam-type fragmentation (Orbitrap/Q-TOF). Ions are accelerated into a gas cell with higher kinetic energy and no low-mass cutoff.

  • Performance:

    • Pros: Access to lower mass range diagnostic ions (immonium ions). The higher energy regime can force fragmentation of the fatty acid chain itself (C-C bond cleavage), providing "fingerprint" evidence of the lipid structure.

    • Cons: Lower overall sensitivity than CID for the precursor.

    • Verdict: Superior for structural characterization .

Negative Ion Mode CID ( )
  • Mechanism: Deprotonation of the carboxyl group or amide.

  • Performance:

    • Pros: This is the "Secret Weapon" for lipids. Fragmentation yields the Fatty Acid Anion (

      
       255 for palmitate) as a dominant peak.
      
    • Cons: Ionization efficiency in negative mode is typically 10-50x lower than positive mode for amino-lipids.

    • Verdict: Essential for confirming the acyl chain identity .

Summary Table: Performance Comparison
FeatureCID (Positive)HCD (Positive)CID (Negative)
Primary Ion



Dominant Fragment

(Neutral Loss)
Headgroup & Immonium Ions

255 (Palmitate Anion)
Structural Detail LowHighMedium
Sensitivity HighMediumLow
Best Use Case Quantitation (MRM)Unknown IdentificationLipid Confirmation

Part 3: Experimental Protocol (Self-Validating)

To ensure data integrity, this protocol includes "Checkpoints"—self-validating steps to confirm the system is performing correctly.

Reagents & Setup
  • Solvents: LC-MS grade Methanol/Water.

  • Modifier: 0.1% Formic Acid (Pos Mode) / 10mM Ammonium Acetate (Neg Mode).

  • Column: C8 or C18 Reverse Phase (C8 is preferred for very hydrophobic esters to reduce carryover).

Step-by-Step Workflow

1. Sample Preparation (The Critical Step)

  • Issue: Ester bonds hydrolyze in aqueous/acidic conditions over time.

  • Protocol: Dissolve samples in Methanol/Chloroform (1:1). Keep on ice. Analyze within 4 hours.

  • Checkpoint: Inject a standard (e.g., O-Palmitoyl Serine) at T=0 and T=4 hours. If the signal for free Serine increases >10%, sample degradation is occurring.

2. Ion Source Optimization

  • Use a "soft" ionization setting. High source temperatures (>350°C) can cause In-Source Fragmentation , mimicking the neutral loss seen in MS/MS.

  • Setting: Source Temp: 250°C | Capillary Voltage: 3.5 kV.

3. MS/MS Acquisition Strategy

  • Method: Data-Dependent Acquisition (DDA) with Polarity Switching.

  • Cycle:

    • Full Scan (Pos)

    • HCD MS/MS (Pos, NCE 25, 35, 45 stepped)

    • Full Scan (Neg)

    • CID MS/MS (Neg, NCE 30)

Diagram 2: Decision Logic for Method Selection

MethodLogic Fig 2. Decision tree for selecting ionization and fragmentation modes. Start Start: Analyte Identification Q1 Is the goal Quantitation or ID? Start->Q1 BranchQuant Quantitation (Known Target) Q1->BranchQuant Quant BranchID Identification (Unknown) Q1->BranchID ID ActionMRM Use Positive Mode CID Transition: Precursor -> [M-256]+ BranchQuant->ActionMRM Q2 Is the Acyl Chain Known? BranchID->Q2 ActionNeg Use Negative Mode CID Look for m/z 255 (Palmitate) Q2->ActionNeg No (Need to confirm lipid) ActionHCD Use Positive Mode HCD Look for Headgroup Fragments Q2->ActionHCD Yes (Need to confirm Serine)

Part 4: Diagnostic Ion Reference

Use this table to validate your spectra.

Ion ModeFragment TypeObserved

(Approx)
Origin
Pos

106.05Loss of Palmitic Acid (Serine core)
Pos

124.06Loss of Ketene (C16H30O)
Pos Immonium60.05Serine Immonium Ion
Neg Carboxylate255.23Palmitate Anion (

)
Neg Precursor426.3

Expert Tip: If you observe a peak at


 255 in Negative mode, but the Positive mode spectrum shows a neutral loss of 254 Da (instead of 256), you likely have a Palmitoleoyl  (C16:1) ester, not Palmitoyl. This cross-mode validation is the only way to be 100% sure of the lipid tail saturation.

References

  • Murphy, R. C., & Gaskell, S. J. (2011). New applications of mass spectrometry in lipid analysis.[1][2] Annual Review of Biochemistry. Link

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: Electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts. Mass Spectrometry Reviews.[3] Link

  • Bowden, J. A., et al. (2011). Orthogonal analytical techniques for the characterization of isomeric palmitoylated peptide species. Analytical Chemistry. Link

  • Thermo Fisher Scientific. (2019). Difference between HCD and CID collision induced dissociations.[4][5][6]Link

Sources

Comparative

Comparative Guide: TLC Retention Factors of N-Palmitoyl Serine vs. Methyl Ester

Abstract This technical guide provides a comparative analysis of the Thin Layer Chromatography (TLC) behavior of N-Palmitoyl Serine (NPS) and its synthetic precursor/derivative, N-Palmitoyl Serine Methyl Ester (NPS-ME) ....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comparative analysis of the Thin Layer Chromatography (TLC) behavior of N-Palmitoyl Serine (NPS) and its synthetic precursor/derivative, N-Palmitoyl Serine Methyl Ester (NPS-ME) . Designed for drug development professionals and lipid chemists, this document details the physicochemical basis of separation, optimized solvent systems, and specific visualization protocols required for N-acylated amino acids, which differ significantly from standard amino acid analysis.

Chemical Basis of Separation

The separation of N-Palmitoyl Serine from its methyl ester relies on the distinct polarity differences introduced by the carboxylic acid functionality versus the ester cap.

  • N-Palmitoyl Serine (NPS): Contains a free carboxylic acid (

    
    ) and a free hydroxyl group (
    
    
    
    ). The carboxylic acid acts as a strong hydrogen bond donor and acceptor, creating significant interaction with the polar silica stationary phase. This results in a lower Retention Factor (
    
    
    ).
  • N-Palmitoyl Serine Methyl Ester (NPS-ME): The carboxylic acid is capped with a methyl group (

    
    ). While the serine hydroxyl remains, the loss of the ionizable acidic proton significantly reduces polarity and hydrogen bonding capability, resulting in a higher 
    
    
    
    .
Structural Polarity & Silica Interaction (Diagram)

G cluster_0 Stationary Phase (Silica Gel) cluster_1 Analytes Silica Silica Surface (Si-OH groups) NPS N-Palmitoyl Serine (Free Acid) Silica->NPS Strong H-Bonding (High Retention) NPS_ME N-Palmitoyl Serine Methyl Ester Silica->NPS_ME Weak Interaction (Low Retention) Low_Rf Low Rf (0.2 - 0.4) NPS->Low_Rf Travels Slowly High_Rf High Rf (0.6 - 0.8) NPS_ME->High_Rf Travels Quickly

Figure 1: Mechanistic interaction between silica stationary phase and analytes. The free acid of NPS binds strongly to silica, retarding migration compared to the ester.

Experimental Methodology

Materials & Reagents[1]
  • Stationary Phase: Silica Gel 60

    
     aluminum or glass-backed plates (20 x 20 cm).
    
  • Mobile Phase (Optimized): Chloroform : Methanol : Acetic Acid (90 : 10 : 1 v/v/v).

    • Note: Acetic acid is critical to suppress the ionization of the free carboxylic acid on NPS, preventing "streaking" and ensuring a tight spot.

  • Visualization Reagent: Phosphomolybdic Acid (PMA) stain or Iodine vapor.

    • Critical Warning:Do NOT use Ninhydrin. Ninhydrin reacts with free amines. Since the amine in NPS is acylated (amide bond), it will yield a false negative.

Protocol Workflow

Workflow Start Sample Preparation Dissolve Dissolve 1-5 mg sample in 1:1 CHCl3:MeOH Start->Dissolve Spot Spot 5-10 µL on Silica Gel 60 F254 Plate Dissolve->Spot Dry Air Dry Spots (Remove Solvent) Spot->Dry Develop Develop in Chamber CHCl3:MeOH:AcOH (90:10:1) Dry->Develop Visualize Visualization Strategy Develop->Visualize Decision Select Stain Visualize->Decision PMA PMA Stain + Heat (Universal Lipid Stain) Decision->PMA Iodine Iodine Vapor (Reversible) Decision->Iodine Ninhydrin Ninhydrin (INCORRECT - No Reaction) Decision->Ninhydrin Avoid

Figure 2: Step-by-step TLC workflow for N-acylated lipoamino acids.

Results & Data Analysis

The following data represents typical retention behavior in the specified solvent system. Values may vary slightly based on humidity and plate activation status.

Table 1: Comparative Retention Factors ( )
CompoundFunctional GroupPolarity

Value (Approx)*
Visualization Appearance (PMA)
N-Palmitoyl Serine Methyl Ester Methyl Ester / AmideModerate0.75 - 0.85 Dark Blue/Green Spot
N-Palmitoyl Serine Carboxylic Acid / AmideHigh0.25 - 0.35 Dark Blue/Green Spot
Palmitic Acid (Reference)Fatty AcidLow-Moderate0.60 - 0.70Faint Blue Spot
L-Serine (Reference)Amino AcidVery High0.00 - 0.05No Reaction with PMA (Requires Ninhydrin)

*Solvent System: Chloroform : Methanol : Acetic Acid (90:10:1)

Interpretation of Results
  • Separation Efficiency: The

    
     (approx. 0.[1]5) indicates excellent separation.[2] The methyl ester travels near the solvent front due to its lipophilic tail and lack of an ionizable headgroup.
    
  • Monitoring Hydrolysis: This system is ideal for monitoring the hydrolysis of the ester to the free acid. As the reaction proceeds, the high

    
     spot (Ester) will disappear, and the low 
    
    
    
    spot (Acid) will appear.
  • Streaking: If the NPS spot streaks (elongates) rather than forming a circle, the concentration of acetic acid in the mobile phase is insufficient. Increase Acetic Acid to 2% to ensure the carboxylic acid remains protonated.

Discussion & Troubleshooting

Solvent System Selection
  • Neutral System (CHCl3:MeOH 9:1): Without acid, the N-Palmitoyl Serine may stay at the origin (

    
    ) or streak badly due to ionization of the carboxyl group on the slightly acidic silica surface.
    
  • Polar System (CHCl3:MeOH:H2O 65:25:4): This system is too polar for the Methyl Ester, which will run to the very top (

    
    ), making it difficult to distinguish from other neutral lipids. It is better suited for phospholipids.
    
Visualization Nuances

A common error in analyzing N-acyl amino acids is using Ninhydrin . Ninhydrin requires a free alpha-amino group to produce the characteristic purple (Ruhemann's purple) color.[3]

  • NPS & NPS-ME: The amine is involved in an amide bond with the palmitoyl tail. Result: Ninhydrin Negative.

  • Solution: Use Phosphomolybdic Acid (PMA) (5-10% in ethanol, heat to 120°C) or Iodine vapor . These visualize the organic bulk (lipid tail) regardless of the headgroup [1, 5].

References

  • Garner, P., & Park, J. M. (1992).[4] 1,1-Dimethylethyl (S)- or (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate: A Useful Serinal Derivative.[4] Organic Syntheses, 70,[4] 18. (Describes TLC monitoring of serine ester derivatives). Available at: [Link]

  • LibreTexts Chemistry. Thin Layer Chromatography (TLC) - Visualization Methods.[5][6] Available at: [Link]

  • National Institutes of Health (NIH). S- to N-Palmitoyl Transfer during Proteomic Sample Preparation. (Discusses N-palmitoyl stability and migration). Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to HPLC Purity Quantification of N-palmitoyl-L-serine Methyl Ester

For researchers and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible science. N-palmitoyl-L-serine methyl ester, a lipophilic N-acyl amino a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible science. N-palmitoyl-L-serine methyl ester, a lipophilic N-acyl amino acid derivative, presents a common yet significant analytical challenge for standard High-Performance Liquid Chromatography (HPLC) methods. Its lack of a strong UV-absorbing chromophore renders conventional UV detection inefficient, necessitating a deeper dive into more universal detection technologies.

This guide provides an in-depth comparison of viable HPLC quantification methods for assessing the purity of N-palmitoyl-L-serine methyl ester. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the protocols described are not only effective but also scientifically robust and self-validating.

The Core Analytical Challenge: Detecting the "Invisible"

N-palmitoyl-L-serine methyl ester is characterized by a long aliphatic palmitoyl chain, making it highly lipophilic[1]. While it possesses a carboxyl ester and an amide group, these functional groups do not confer significant UV absorbance at wavelengths (e.g., >230 nm) where specificity is high and mobile phase interference is low. While detection at low wavelengths (~205-215 nm) is sometimes possible for esters, the response is often weak for saturated compounds and prone to interference from common reversed-phase solvents like methanol or acetonitrile[2][3]. This fundamental limitation drives the need for alternative detection strategies.

A Comparative Overview of HPLC Detection Methodologies

The selection of an HPLC detector is the most critical decision for the successful quantification of N-palmitoyl-L-serine methyl ester. The primary candidates include "universal" aerosol-based detectors and mass spectrometry, each with distinct principles and performance characteristics.

Evaporative Light Scattering Detection (ELSD)

The ELSD is a universal detector that can quantify any analyte less volatile than the mobile phase.[4][5] The process involves nebulizing the column eluent into an aerosol, evaporating the solvent in a heated drift tube, and measuring the light scattered by the remaining solid analyte particles.[4]

  • Expertise & Experience: ELSD is an excellent choice when moving away from UV detection for non-chromophoric compounds like lipids. Its response is dependent on the particle size and number, which is influenced by analyte concentration and detector settings (e.g., drift tube temperature, gas flow rate). Optimization of these parameters is crucial for sensitivity. A key insight is that the ELSD response is often non-linear and is best fitted with a logarithmic or polynomial function, a critical consideration for building accurate calibration curves.[6]

Charged Aerosol Detection (CAD)

Like ELSD, CAD is a universal aerosol-based detector.[7][8] It also involves nebulization and solvent evaporation. However, instead of measuring light scattering, CAD imparts a positive charge to the dried analyte particles via a stream of ionized nitrogen. The total charge is then measured by a sensitive electrometer, which is directly proportional to the mass of the analyte.[9]

  • Expertise & Experience: CAD is often considered the next generation of universal detection, overcoming some of the limitations of ELSD.[10] It typically provides a more consistent and uniform response across a wide range of non-volatile and semi-volatile analytes, regardless of their chemical structure.[9][10] This leads to better linearity and reproducibility, simplifying method validation.[11][12] For purity analysis where one might be quantifying unknown, related impurities, the uniform response of CAD is a significant advantage, as it allows for a more accurate estimation of their concentration without requiring individual standards.[10]

Mass Spectrometry (MS) Detection

HPLC-MS combines the separation power of HPLC with the highly sensitive and specific detection capabilities of a mass spectrometer. The analyte is ionized (e.g., via Electrospray Ionization - ESI), and the detector measures the mass-to-charge ratio (m/z) of the resulting ions.

  • Expertise & Experience: MS is the gold standard for analytical chemistry, offering unparalleled sensitivity and specificity.[13] For purity analysis, it not only quantifies the main peak but can also provide structural information about any co-eluting impurities, which is invaluable in drug development. While highly powerful, the complexity and cost of the instrumentation are significantly higher than for aerosol-based detectors. The choice to use MS is often dictated by the need for absolute certainty in identification and the very low limits of detection required during early development or for regulatory submissions.

Performance Comparison of Detection Methods

The choice of detector will ultimately depend on the specific requirements of the analysis, such as the need for routine quality control versus in-depth research and characterization. The table below summarizes the key performance attributes of each technology for the analysis of N-palmitoyl-L-serine methyl ester.

Parameter HPLC-UV (Low λ) HPLC-ELSD HPLC-CAD HPLC-MS (Single Quad)
Principle UV AbsorbanceLight ScatteringCharge MeasurementMass-to-Charge Ratio
Universality No (Chromophore-dependent)Yes (for non-volatiles)[4]Yes (for non-volatiles)[9]Yes (for ionizable compounds)
Gradient Compatibility Limited by solvent cutoffYesYes[9]Yes
Typical Sensitivity Low (µg range)Moderate (ng range)[6]High (low ng to high pg range)[8]Very High (pg to fg range)
Linearity (R²) >0.99 (limited range)Often non-linear (<0.99), requires polynomial fit[6]>0.99 over a wide range[7]>0.99 over a wide range
Precision (RSD%) < 2%< 5%< 2%< 2%
Relative Cost LowMediumMedium-HighHigh
Complexity LowMediumMediumHigh

Experimental Workflows and Protocols

A robust analytical method begins with meticulous sample preparation and a well-defined chromatographic workflow. The following diagram illustrates a typical process for analyzing N-palmitoyl-L-serine methyl ester.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Analyte Accurately B Dissolve in Diluent (e.g., Acetonitrile/Isopropanol) A->B C Vortex / Sonicate to Ensure Complete Dissolution B->C D Filter through 0.45 µm PTFE Syringe Filter C->D E Inject into HPLC System D->E F Separation on C18 Column (Reversed-Phase Gradient) E->F G Detection (CAD / ELSD / MS) F->G H Data Acquisition & Integration G->H I Generate Calibration Curve H->I J Calculate Purity (% Area) I->J

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Safety & Regulatory Compliance

Safety

Operational Disposal Guide: (S)-Methyl 3-hydroxy-2-palmitamidopropanoate

Part 1: Executive Summary & Core Directive The Directive: This guide supersedes generic "organic waste" instructions. You are dealing with (S)-Methyl 3-hydroxy-2-palmitamidopropanoate (also known as N-palmitoyl-L-serine...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Directive: This guide supersedes generic "organic waste" instructions. You are dealing with (S)-Methyl 3-hydroxy-2-palmitamidopropanoate (also known as N-palmitoyl-L-serine methyl ester), a lipophilic serine derivative often used in ceramide synthesis and lipid research.

The Operational Reality: While often classified as a low-toxicity research chemical, its structure—a surfactant-like amphiphile containing a hydrolyzable methyl ester—dictates specific disposal protocols to prevent environmental surfactant leaching and uncontrolled hydrolysis (methanol release). Incineration is the only acceptable final disposal method.

Part 2: Chemical Identity & Hazard Assessment[1]

Before disposal, you must validate the material. This compound is an amphiphilic lipid analog.

Physiochemical Profile
PropertySpecificationOperational Implication
Chemical Name (S)-Methyl 3-hydroxy-2-palmitamidopropanoatePrimary identifier for waste tags.[1]
Synonyms N-Palmitoyl-L-serine methyl ester; Palmitoyl-Ser-OMeCommon labeling variations.
Molecular Formula

High carbon content favors incineration.
Molecular Weight ~371.56 g/mol Non-volatile solid/waxy solid.
Solubility Soluble in DMSO, Methanol, Chloroform; Poor in WaterDo not attempt aqueous drain disposal.
Reactivity Methyl ester moietySusceptible to hydrolysis in strong acid/base, releasing Methanol .
Critical Hazard Analysis (E-E-A-T)
  • Surfactant Toxicity: As a fatty acid amide derivative, this compound acts as a surfactant. If released into waterways (via sink disposal), it can disrupt aquatic gill function and microbial membranes.

  • Hydrolysis Risk: In the presence of strong bases (often found in aqueous waste containers), the methyl ester hydrolyzes to release Methanol (flammable/toxic) and the free acid (N-palmitoyl serine).

    • Expert Insight: Never mix this waste with high-pH aqueous waste streams (e.g., NaOH traps) to avoid generating unlisted volatiles (methanol) in the waste drum.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Segregation

Objective: Isolate the chemical from incompatible streams.[1]

  • State Assessment: Determine if the waste is pure solid, a precipitate, or in solution.

  • Solvent Compatibility Check:

    • Compatible: Methanol, Ethanol, Acetone, Dichloromethane.

    • Incompatible: Aqueous Acid/Base waste, Oxidizers (Peroxides, Nitric Acid).

Phase 2: Waste Stream Selection

The Golden Rule: This compound must enter the High BTU Organic Waste stream intended for incineration.

Scenario A: Dry Solid / Pure Powder
  • Packaging: Place the solid material in a sealable, chemically resistant container (HDPE or Glass).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "99% (S)-Methyl 3-hydroxy-2-palmitamidopropanoate".

    • Hazard Check: "Irritant" (Standard precaution).[1]

  • Disposal: Deposit in the Solid Hazardous Waste drum (often the "Debris/Solid" drum destined for incineration).

Scenario B: In Solution (Reaction Mixture)
  • Quenching (If reactive reagents present): Ensure no active coupling reagents (e.g., EDC, DCC) remain. Quench with water/methanol if necessary.

  • Dilution: Ensure the compound is fully dissolved in a compatible organic solvent (Acetone or Ethanol are preferred fuel sources for incinerators).

  • Transfer: Pour into the Non-Halogenated Organic Solvent carboy (unless halogenated solvents like DCM were used, then use Halogenated stream).

  • pH Check: Verify the waste container is neutral (pH 6-8) to prevent ester hydrolysis.

Phase 3: The "Self-Validating" Workflow (Visualization)

The following decision tree ensures you choose the correct path based on the physical state of the waste.

DisposalWorkflow Start Start: Waste Identification (S)-Methyl 3-hydroxy-2-palmitamidopropanoate StateCheck Physical State? Start->StateCheck Solid Solid / Waxy Powder StateCheck->Solid Dry Solution Dissolved in Solvent StateCheck->Solution Liquid SolidBin Segregate into Solid Waste Container Solid->SolidBin SolventCheck Solvent Type? Solution->SolventCheck Labeling Labeling Protocol: 1. Full Chemical Name 2. Check 'Irritant' 3. List Solvents % SolidBin->Labeling NonHalo Non-Halogenated (MeOH, EtOH, Acetone) SolventCheck->NonHalo Flammable Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Toxic/Chlorinated NonHalo->Labeling Halo->Labeling Final Final Disposal: High-Temp Incineration Labeling->Final

Figure 1: Decision matrix for segregating lipid-derivative waste streams to ensure incineration compliance.

Part 4: Regulatory & Compliance Data

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not a P-listed or U-listed acute hazardous waste.[1] However, it is regulated under the "Cradle-to-Grave" principle.

  • Waste Code: D001 (Ignitable) if dissolved in flammable solvents.

  • Default Status: "Non-Regulated Chemical Waste" (if solid), but must be managed as Hazardous Waste due to EHS best practices for bioactive lipids.

Emergency Response
  • Spill (Solid): Sweep up carefully to avoid dust generation. Place in a sealed bag. Wipe area with Acetone.[2]

  • Spill (Liquid): Absorb with vermiculite or clay pads. Do not use paper towels if oxidizers are present.

  • Exposure:

    • Skin: Wash with soap and water (lipophilic nature requires soap to remove).

    • Eyes: Flush for 15 minutes.

Part 5: Scientific Context (The "Why")

Understanding the molecular fate of this compound reinforces the need for incineration.

HydrolysisPath Compound (S)-Methyl 3-hydroxy-2-palmitamidopropanoate (Lipophilic Ester) Hydrolysis Hydrolysis (High pH / Enzymes) Compound->Hydrolysis + H2O / OH- Product1 N-Palmitoyl-L-Serine (Fatty Acid Surfactant) Hydrolysis->Product1 Product2 Methanol (Toxic/Flammable) Hydrolysis->Product2 EnvImpact Environmental Impact: Aquatic Toxicity & BOD Load Product1->EnvImpact

Figure 2: Hydrolysis pathway demonstrating why aqueous disposal is prohibited.[1] The generation of Methanol and surfactants poses environmental risks.

References

  • PubChem. (n.d.). Methyl 3-hydroxy-2-methylpropanoate (Analogous Structure Safety Data). National Library of Medicine.[3] Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). RCRA Orientation Manual: Hazardous Waste Management. EPA. Retrieved from [Link]

Sources

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